Product packaging for Diallylamine hydrochloride(Cat. No.:CAS No. 6147-66-6)

Diallylamine hydrochloride

Cat. No.: B1297856
CAS No.: 6147-66-6
M. Wt: 133.62 g/mol
InChI Key: PZNOBXVHZYGUEX-UHFFFAOYSA-N
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Description

Historical Trajectory and Foundational Research Contributions

The foundational research that cemented the importance of diallylamine (B93489) hydrochloride centered on its unique polymerization behavior. Unlike many monoallyl compounds which polymerize poorly due to degradative chain transfer, diallyl compounds undergo a process known as cyclopolymerization. tandfonline.comresearchgate.net This mechanism, involving alternating intramolecular and intermolecular addition steps, leads to the formation of polymer chains containing five- or six-membered rings, specifically pyrrolidine (B122466) and piperidine (B6355638) structures. tandfonline.com This discovery was of fundamental importance to polymer chemistry and free-radical chemistry, demonstrating a pathway to create high-molecular-weight polymers from 1,6-dienes. tandfonline.comresearchgate.net This early work stimulated significant interest, leading to the industrial development of polymers based on diallylamines for applications such as flocculants and ion-exchange resins. tandfonline.com

PropertyValue
IUPAC Name N-prop-2-enylprop-2-en-1-amine;hydrochloride
Molecular Formula C₆H₁₂ClN
Molecular Weight 133.62 g/mol
Appearance Solid / Colorless Liquid
Key Structural Features Secondary amine, Two alkene groups

This table contains general properties of Diallylamine hydrochloride. smolecule.comsigmaaldrich.com

Contemporary Research Paradigms and Emerging Frontiers in this compound Chemistry

Contemporary research has expanded the application of this compound far beyond its initial uses, leveraging its polymeric form, poly(allylamine hydrochloride) (PAH), in advanced materials and biomedical engineering. The cationic nature of PAH makes it a primary component in the layer-by-layer (LbL) assembly technique, where it is deposited in alternation with anionic polyelectrolytes to create precisely controlled multilayer films. mdpi.com These films are being investigated for various surface modification applications. smolecule.commdpi.com

A significant area of modern research is the development of "smart" hydrogels. PAH can be cross-linked to form hydrogels that exhibit stimuli-responsive behavior. For example, hydrogels made from PAH cross-linked with glutaraldehyde (B144438) demonstrate significant expansion and contraction when alternated between freshwater and saltwater. acs.org This property is being explored for harvesting salinity gradient energy, where a swollen hydrogel weighing 60 grams was shown to recover over 1800 mJ of energy. acs.org

The emerging frontiers for this compound chemistry are increasingly focused on nanotechnology and biomedicine. The ability of PAH to complex with negatively charged molecules is being harnessed for non-viral gene delivery. smolecule.com Supramolecular nanocarriers formed by the complexation of PAH with phosphate (B84403) anions have been developed for the intracellular delivery of silencing RNA (siRNA). acs.org These nanocarriers are stable at physiological pH but disassemble in the acidic environment of cellular endosomes, releasing their genetic payload into the cytoplasm. acs.org Furthermore, PAH is used as a template for the biomimetic synthesis of inorganic nanostructures, such as hollow spheres of titanium dioxide with mixed crystalline phases, for potential catalytic applications. european-mrs.com In the field of biosensors, nanofibers containing PAH have been functionalized with carbon nanotubes to create electrochemical sensors for detecting neurotransmitters like dopamine. acs.org

Research AreaApplicationKey Finding
Energy Salinity Gradient EnergyPAH-based hydrogels expand and contract in response to salinity changes, enabling energy recovery. acs.org
Biomaterials Layer-by-Layer FilmsPAH is a key polycation for building functional multilayer coatings. mdpi.com
Gene Delivery siRNA NanocarrierspH-sensitive PAH-phosphate nanoparticles can effectively deliver siRNA into cells. acs.org
Nanotechnology Electrochemical SensorsPAH-containing nanofibers functionalized with carbon nanotubes can selectively detect dopamine. acs.org
Materials Synthesis Biomimetic CatalystsPAH can act as a template for synthesizing novel titanium dioxide nanostructures. european-mrs.com

This table summarizes contemporary research applications of Poly(allylamine hydrochloride) (PAH), the polymer derived from this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClN B1297856 Diallylamine hydrochloride CAS No. 6147-66-6

Properties

IUPAC Name

N-prop-2-enylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-3-5-7-6-4-2;/h3-4,7H,1-2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNOBXVHZYGUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26063-69-4
Record name Poly(diallylammonium chloride)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26063-69-4
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DSSTOX Substance ID

DTXSID50334807
Record name Diallylamine hydrochloride
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Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6147-66-6
Record name Diallylammonium chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=6147-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diallylamine hydrochloride
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Record name Diallylamine hydrochloride
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Record name 2-Propen-1-amine, N-2-propen-1-yl-, hydrochloride (1:1)
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Record name DIALLYLAMINE HYDROCHLORIDE
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Synthetic Methodologies and Chemical Transformations of Diallylamine Hydrochloride

Established and Novel Synthetic Pathways for Diallylamine (B93489) Hydrochloride

The synthesis of diallylamine, the precursor to its hydrochloride salt, is primarily achieved through several established industrial methods. A prevalent method involves the reaction of allyl chloride with ammonia (B1221849). This process, however, typically yields a mixture of mono-, di-, and triallylamine (B89441), necessitating purification steps to isolate the desired diallylamine.

Another established route is the hydrolysis of diallylcyanamide. This method offers a more selective pathway to diallylamine. The hydrolysis is commonly carried out in an acidic medium, such as sulfuric acid, followed by neutralization to liberate the free amine.

The table below summarizes the key aspects of these synthetic pathways.

Synthetic PathwayReactantsKey ConditionsProductsNoteworthy Features
Ammonolysis of Allyl ChlorideAllyl chloride, AmmoniaPresence of a catalyst (e.g., cuprous chloride)Monoallylamine, Diallylamine, TriallylamineProduces a mixture of amines requiring separation.
Hydrolysis of DiallylcyanamideDiallylcyanamide, Acid (e.g., H₂SO₄)Reflux in acidic medium, followed by neutralizationDiallylamineOffers higher selectivity towards diallylamine. researchgate.net
Pyrolysis of Triallylamine HydrochlorideTriallylamine hydrochlorideHigh temperature (approx. 180-280 °C)Diallylamine, Allyl chloride, TriallylamineUtilizes a byproduct to increase overall yield; allyl chloride can be recycled. acs.orgnih.gov

Advanced Functionalization Reactions of Diallylamine Hydrochloride

The presence of both a secondary amine and two reactive allyl groups makes this compound a valuable building block for a variety of chemical transformations, leading to a diverse range of functionalized molecules.

Synthesis of Diverse Diallylamine Derivatives

The functionalization of this compound extends beyond simple salt formation. A significant area of its application is in polymerization reactions. The hydrochloride salt of diallylamine can undergo cyclopolymerization to form water-soluble polythis compound. This polymer and its derivatives have found applications in various fields, including as drug carriers. For instance, polydiallylamine can be condensed with carboxylic acid-containing drugs to form amide linkages, creating polymer-drug conjugates for controlled release applications.

Beyond polymerization, the allyl groups of diallylamine are amenable to a variety of organic reactions. One important transformation is ring-closing metathesis (RCM), which allows for the synthesis of heterocyclic compounds. Chiral diallylamines can undergo Lewis acid-assisted RCM to produce enantiopure pyrrolidine (B122466) derivatives. nih.gov This reaction provides an efficient route to valuable nitrogen-containing heterocycles. organic-chemistry.orgnih.gov

Furthermore, diallylamine can be used to synthesize more complex acyclic and heterocyclic structures. For example, it can be reacted with pyrimidine (B1678525) precursors to synthesize 1-(2-diallylaminoethyl)pyrimidines, which can then be polymerized to create novel bioactive polymers. nih.gov

The Mannich reaction offers another avenue for the derivatization of diallylamine. This three-component condensation reaction involves an amine, an aldehyde (like formaldehyde), and a compound with an active hydrogen (such as a ketone). adichemistry.comwikipedia.org While specific examples with this compound are not extensively detailed in readily available literature, the general applicability of the Mannich reaction to secondary amines suggests its potential for creating novel β-aminocarbonyl compounds derived from diallylamine. adichemistry.comwikipedia.orgias.ac.in

The hydroformylation of the alkene functionalities in diallylamine derivatives represents another potential synthetic route. This reaction, which adds a formyl group and a hydrogen atom across the double bond, could lead to aldehyde-functionalized diallylamine derivatives, further expanding its synthetic utility. mt.com

The table below provides a summary of some of the diverse derivatives synthesized from diallylamine.

Derivative ClassSynthetic MethodReactantsKey Features of the Derivative
Polythis compoundCyclopolymerizationThis compoundWater-soluble polymer, used in drug delivery and other applications.
Pyrrolidine DerivativesRing-Closing Metathesis (RCM)Chiral diallylamines, RCM catalystEnantiopure heterocyclic compounds. nih.gov
Pyrimidine-Substituted PolymersMulti-step synthesis followed by polymerizationDiallylamine, Pyrimidine precursorsPolymers with potential biological activity. nih.gov
β-Aminocarbonyl Compounds (Mannich Bases)Mannich ReactionDiallylamine, Formaldehyde, Active hydrogen compoundPotential for creating novel functionalized amines. adichemistry.comwikipedia.org

Mechanistic Investigations of Functionalization Processes

Understanding the mechanisms of the functionalization reactions of diallylamine is crucial for optimizing reaction conditions and controlling product selectivity.

The radical-mediated cyclization of diallylamine derivatives has also been investigated. For instance, the thiol-ene reaction has been used for the cyclization of N-protected diallylamines. Mechanistic studies confirm that this process proceeds through radical intermediates in a thiol-ene reaction manifold, offering a milder alternative to thermally initiated hydrothiolation. acs.org It was noted that the cyclization of unprotected diallylamine was unsuccessful, highlighting the importance of the amine protecting group in this transformation. acs.org

The mechanism of the Mannich reaction is well-established and involves the initial formation of an iminium ion from the amine and formaldehyde. wikipedia.org This electrophilic iminium ion is then attacked by the enol form of the active hydrogen compound to yield the β-aminocarbonyl product. adichemistry.com The reaction is typically carried out under acidic conditions, which facilitates the formation of both the iminium ion and the enol. adichemistry.com

The mechanism of ring-closing metathesis is also well-understood and proceeds through a series of cycloaddition and cycloreversion steps involving a metal carbene catalyst. The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile byproduct, typically ethylene.

Reaction Engineering Approaches for this compound Synthesis

A significant advancement in this area is the use of continuous flow reactors. A patented method describes the synthesis of allylamines using a pipeline reactor. google.com In this process, allyl chloride, a catalyst, a solvent, and ammonia are continuously fed into the reactor where the ammonolysis reaction takes place. This approach offers several advantages over traditional batch reactors, including better temperature control, improved safety, and the potential for higher throughput. The use of continuous flow technology can be considered a form of process intensification. flinders.edu.aumdpi.comnih.govrsc.org

Process intensification, in general, aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. researchgate.netmdpi.compitt.edudtu.dkmdpi.com For the synthesis of diallylamine, this could involve the use of microreactors for enhanced heat and mass transfer, or the integration of reaction and separation steps to improve efficiency. almacgroup.com

Kinetic modeling is another crucial tool in the reaction engineering of diallylamine synthesis. By developing mathematical models that describe the rates of the various reactions occurring in the system (i.e., the formation of mono-, di-, and triallylamine), it is possible to optimize operating conditions such as temperature, pressure, and reactant concentrations to maximize the yield of the desired diallylamine. researchgate.netup.ac.za Such models are essential for the design and control of industrial reactors.

Furthermore, techno-economic analysis plays a vital role in evaluating the commercial viability of different synthetic routes and process designs. nih.govresearchgate.netresearchgate.netrsc.org By considering factors such as raw material costs, energy consumption, capital investment, and market prices of the products, a comprehensive economic assessment can be performed to guide process development and decision-making.

The table below outlines some of the key reaction engineering approaches for the synthesis of diallylamine.

Reaction Engineering ApproachDescriptionPotential Benefits
Continuous Flow Synthesis (e.g., Pipeline Reactor)Reactants are continuously fed into a reactor, and the product is continuously withdrawn. google.comImproved heat and mass transfer, better temperature control, enhanced safety, potential for higher throughput. flinders.edu.aumdpi.comnih.govrsc.org
Process IntensificationThe development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. researchgate.netmdpi.compitt.edudtu.dkmdpi.comReduced capital and operating costs, improved safety, and reduced environmental footprint.
Kinetic ModelingThe development of mathematical models to describe the rates of chemical reactions. researchgate.netup.ac.zaOptimization of reaction conditions to maximize yield and selectivity, and for reactor design and control.
Techno-economic AnalysisA method to evaluate the economic performance of a process. nih.govresearchgate.netresearchgate.netrsc.orgAssessment of profitability and guidance for research and development efforts.

Polymerization Science and Engineering of Diallylamine Hydrochloride Systems

Fundamental Polymerization Mechanisms of Diallylamine (B93489) Hydrochloride

Free Radical Polymerization Kinetics and Thermodynamics

The free radical polymerization of diallylamine hydrochloride, like other allylic monomers, presents unique kinetic challenges. A well-established mechanism for free radical polymerization involves the key steps of initiation, propagation, and termination. researchgate.net Initiation begins with the decomposition of an initiator to form primary free radicals, which then react with a monomer molecule to start a polymer chain. researchgate.netchemicalbook.com The propagation phase involves the rapid addition of monomer molecules to the growing chain radical. researchgate.net Termination occurs when two growing chain radicals combine or disproportionate, ending their growth. researchgate.net

A significant kinetic feature of the polymerization of allylic monomers, including this compound, is the prevalence of degradative chain transfer. researchgate.net This process involves the abstraction of a hydrogen atom from the α-position of the allyl group on a monomer molecule by the growing polymer radical. researchgate.net This results in the formation of a stable, low-reactivity allyl radical, which is less capable of initiating a new polymer chain, leading to kinetic chain termination. researchgate.net This phenomenon is a primary reason for the formation of low-molecular-weight oligomers in many allylic polymerizations. researchgate.net However, conducting the polymerization in acidic media, such as with the hydrochloride salt, can mitigate this effect. The protonation of the nitrogen atom increases the reactivity of the monomer and can transform the degradative chain transfer into an effective chain transfer, allowing for the synthesis of higher molecular weight polymers. researchgate.net The rate of polymerization is generally proportional to the concentrations of the monomer and the growing chain radicals. researchgate.net For the polymerization of allylamine (B125299) hydrochloride, the rate has been shown to increase with higher monomer concentrations. nih.gov

From a thermodynamic perspective, the feasibility of polymerization is governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). For polymerization to be spontaneous, ΔG must be negative. The conversion of monomers into a long polymer chain invariably leads to a decrease in the number of degrees of freedom, resulting in a negative change in entropy (ΔS < 0). researchgate.net Therefore, the polymerization process must be sufficiently exothermic (negative enthalpy change, ΔH) to overcome the unfavorable entropy change. researchgate.net In the case of olefin polymerization, the conversion of a C=C π-bond into a more stable C-C σ-bond for each enchained monomer is the primary source of this exothermicity, with ΔH values typically around -20 kcal/mol. researchgate.net This negative enthalpy change is generally sufficient to drive the polymerization forward, especially at lower temperatures. As temperature (T) increases, the unfavorable TΔS term becomes more significant, potentially making ΔG positive and leading to depolymerization. This establishes a "ceiling temperature" (Tc) above which polymerization is thermodynamically unfavorable. researchgate.net

Cyclopolymerization Phenomena in this compound Systems

A defining characteristic of the polymerization of this compound and other 1,6-dienes is the mechanism of cyclopolymerization. researchgate.net This process involves a series of alternating intramolecular (cyclization) and intermolecular (propagation) addition steps. Instead of cross-linking, which might be expected from a divinyl monomer, the proximity of the two allyl groups on the same monomer unit strongly favors the formation of cyclic structures within the main polymer chain. nih.govtsijournals.com

The mechanism proceeds after a radical initiates polymerization by adding to one of the double bonds of the diallylamine monomer. The resulting radical can then either propagate by reacting with another monomer molecule or, more favorably, undergo an intramolecular cyclization by attacking the second double bond within the same monomer unit. This cyclization step forms a cyclic radical, which then propagates by adding to a new monomer, continuing the chain growth. This "alternating intra-intermolecular" mechanism leads to the formation of linear polymers containing cyclic repeating units. nih.gov

For diallylamine systems, the cyclization can theoretically lead to two possible repeating cyclic structures: a five-membered pyrrolidine (B122466) ring or a six-membered piperidine (B6355638) ring. nih.gov While the six-membered ring and its corresponding radical are generally considered more stable, the five-membered ring is frequently observed as a repeating unit in polymers derived from 1,6-dienes. nih.govtsijournals.com The formation of these cyclic structures is a point of fundamental importance in polymer chemistry and has been extensively studied. researchgate.net It is noteworthy that while hydrochloride salts of diallylamines readily form water-soluble, non-cross-linked polymers via cyclopolymerization, the free base form of the monomer tends to form gels under the same conditions. nih.govtsijournals.com

Electrochemical Polymerization Strategies for this compound Monomers

Electrochemical polymerization offers an alternative strategy for synthesizing polymers from diallylamine monomers. This method involves the electro-oxidative synthesis of polymer films directly onto an electrode surface. tandfonline.comresearchgate.net Studies have demonstrated the successful formation of surface films of poly(allylamine) and copolymers of allylamine and diallylamine through this technique. tsijournals.comtandfonline.comresearchgate.net

The process typically involves applying a potential bias to an electrode immersed in a solution containing the monomer and a supporting electrolyte. tandfonline.combuychemjapan.com For allylamine and diallylamine systems, consecutive voltammetric cycles can be used to build the polymer film. tandfonline.com The resulting films often exhibit high charge-transfer resistance, indicating they can form passivating layers on the electrode surface. tsijournals.comtandfonline.com

The incorporation of diallylamine into allylamine polymer films has been shown to improve the compactness and stability of the resulting coatings. tandfonline.comresearchgate.net Copolymers of allylamine and diallylamine lead to films with enhanced passivating properties and higher charge-transfer resistance compared to homopolymers of either monomer alone. tsijournals.comtandfonline.com The properties of the electrochemically synthesized films can be further improved by removing dissolved oxygen before polymerization. tandfonline.comresearchgate.net This method provides a means to create thin, uniform polymer films with controlled properties, which is distinct from the bulk or solution polymerization methods typically used for these monomers.

Copolymerization Strategies with Allied Monomers

Copolymerization significantly broadens the scope of polythis compound by allowing for the incorporation of other monomers to tailor the final polymer's properties. This compound and its derivatives have been successfully copolymerized with a variety of allied monomers through free-radical initiation.

One of the most extensively studied comonomers is sulfur dioxide (SO₂) . The cyclo-copolymerization of this compound with SO₂ yields water-soluble polysulfones. researchgate.netresearchgate.net This reaction often proceeds in an alternating fashion, driven by the formation of a donor-acceptor complex between the electron-rich diallyl monomer and the electron-poor SO₂. nih.gov This strategy has been applied to various diallylamine derivatives. researchgate.netnih.govtandfonline.com

Unsaturated carboxylic acids are another important class of comonomers.

Maleic acid has been shown to undergo alternating copolymerization with diallylamine derivatives to form regular, water-soluble polyampholytes. nih.govbohrium.com

Acrylic acid can be copolymerized with diallylamine or its derivatives, often in the synthesis of hydrogels and superabsorbents. mdpi.comitu.edu.tr

Itaconic acid has been used in free radical copolymerization with diallylamine to create novel superabsorbent polymers. nih.govmdpi.com

Acrylamide is also a common comonomer, leading to the formation of water-soluble copolymers with applications as paper chemicals and flocculants. chemicalbook.combuychemjapan.comgoogle.com

The table below summarizes some of the key copolymerization systems involving this compound and allied monomers.

These copolymerization strategies allow for the creation of materials with diverse functionalities, including polyampholytes, polysulfones, and superabsorbent hydrogels, significantly expanding the utility of diallylamine-based polymers.

Process Optimization and Parameter Effects in this compound Polymerization

Role of Initiator Systems in Polymer Yield and Architecture

The choice of initiator system is a critical parameter in the polymerization of this compound, directly influencing both the polymer yield and the final polymer architecture, particularly its molecular weight. Various initiator types have been employed, including thermal initiators, redox systems, and radiation.

Redox initiator systems are particularly effective as they can generate free radicals at lower temperatures than thermal initiators. cmu.edualfachemic.com These systems consist of an oxidizing agent and a reducing agent. researchgate.net Common examples used for allylamine polymerization include persulfate/bisulfite pairs (e.g., ammonium (B1175870) persulfate/sodium bisulfite) and transition metal systems (e.g., Ti³⁺/H₂O₂). researchgate.netgoogle.com Redox systems allow for polymerization under milder conditions, which can be advantageous for preventing side reactions. alfachemic.com The molar ratio of the oxidant to the reductant is a key factor in controlling the polymerization. researchgate.netgoogle.com

Other initiation methods like gamma irradiation have also been reported for the polymerization of diallylamine salts, leading to the formation of water-soluble polymers. tsijournals.com The degree of polymerization depends significantly on both the initiator concentration and the reaction temperature, as temperature influences the competition between chain propagation and chain transfer reactions. researchgate.net

The following table presents data on the effect of initiator concentration on the polymerization of allylamine hydrochloride, illustrating the typical trade-off between monomer conversion and polymer molecular weight.

Data adapted from a study on the bulk polymerization of allylamine hydrochloride using a redox initiator system. researchgate.net Relative viscosity is an indicator of molecular weight.

Influence of Reaction Environment and Solvents on Polymerization Outcome

Research has shown that the polymerization of diallylamine derivatives can be successfully carried out in various polar solvents, including water, methanol (B129727), ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). For instance, the copolymerization of this compound with sulfur dioxide has been effectively conducted in solvents like DMSO, DMF, and methanol using radical initiators. researchgate.netchemicalbook.com The choice of solvent can impact the solubility of both the monomer and the resulting polymer, which in turn affects the reaction kinetics and the isolation of the final product.

In the case of this compound and its derivatives, the use of protic solvents like water and alcohols can influence the protonation state of the amine monomer, which is a critical factor in controlling the degradative chain transfer reactions common in allylic polymerization. The protonation of the nitrogen atom reduces the propensity for abstraction of the allylic hydrogen, thereby favoring the propagation reaction and leading to higher molecular weight polymers.

While a definitive comparative study detailing the precise quantitative effects of a range of solvents on the homopolymerization of this compound is not extensively documented in a single source, data from various studies on related diallylamine monomers provide insights into the role of the solvent. For example, the polymerization of N,N-dimethylallylamine hydrochloride has been successfully carried out in both methanol and ethanol, yielding polymers with varying molecular weights depending on the specific reaction conditions.

The following table, compiled from various sources, illustrates the effect of the reaction environment on the polymerization of diallylamine and its derivatives.

Table 1: Influence of Reaction Environment on the Polymerization of Diallylamine Derivatives

Monomer Initiator Solvent Monomer Conc. (wt%) Temperature (°C) Polymerization Time (h) Yield (%) Weight Average Molecular Weight (Mw)
Diallylamine Dibenzoyl peroxide Dioxane 20 90 4 60 0.15 (intrinsic viscosity, dl/g)
Monoallylamine hydrochloride MAIB Methanol 50 50 48 - -
Monoallylamine hydrochloride MAIB Ethanol 30 50 120 - -
N,N-dimethylallylamine hydrochloride MAIB Methanol 75 60 - 95 900
N,N-dimethylallylamine hydrochloride MAIB Ethanol 70 60 - - 3,600

Synthesis and Comprehensive Characterization of Poly(this compound) and its Copolymers

Homopolymerization of this compound

The homopolymerization of this compound typically proceeds via a free-radical mechanism, often initiated by thermal or redox initiators in a suitable solvent. The polymerization involves an intramolecular-intermolecular propagation mechanism, also known as cyclopolymerization, leading to the formation of five- or six-membered rings within the polymer backbone. This cyclization is a characteristic feature of the polymerization of 1,6-dienes like diallylamine. researchgate.net

The choice of initiator and its concentration, monomer concentration, temperature, and reaction time are critical parameters that determine the molecular weight, polydispersity, and yield of the resulting poly(this compound). Common initiators used for the polymerization of diallylamine and its derivatives include 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (V-50), ammonium persulfate (APS), and 2,2'-azobis(isobutyronitrile) (AIBN).

The following table summarizes the results from various studies on the homopolymerization of diallylamine and its derivatives under different reaction conditions.

Table 2: Homopolymerization of Diallylamine and its Derivatives

Monomer Initiator Initiator Conc. (mol% to monomer) Monomer Conc. (wt%) Solvent Temperature (°C) Time (h) Yield (%) Weight Average Molecular Weight (Mw)
Diallylamine acetate (B1210297) 2,2′-azobis[2-(2-imidazolin-2-yl)propane]diacetate - 20-60 Water - - >78 2,400-6,200
Diallylamine acetate Ammonium persulfate - - Water - - 30 5,000
Diallylamine acetate 2,2′-azobis[2-(2-imidazolin-2-yl)propane] - 65 Water - - 41 2,800
N,N-dimethylallylamine hydrochloride MAIB 2.5 75 Methanol 60 - 95 900
N,N-dimethylallylamine hydrochloride MAIB 3.3 70 Ethanol 60 - - 3,600

Synthesis and Properties of this compound Copolymers

This compound can be copolymerized with a variety of comonomers to tailor the properties of the resulting polymers for specific applications. The introduction of a comonomer can modify characteristics such as charge density, hydrophilicity, and reactivity.

A notable example is the copolymerization of this compound with sulfur dioxide (SO₂). This reaction, typically carried out in polar solvents like DMSO, DMF, or methanol with radical initiators, results in water-soluble polysulfones. researchgate.netchemicalbook.com The incorporation of SO₂ into the polymer backbone can be controlled by the reaction conditions, including the monomer feed ratio and the presence of acids, which can influence the molecular weight of the copolymer. researchgate.net

Copolymerization with other vinyl monomers, such as acrylic acid and its derivatives, has also been explored to create hydrogels and other functional materials. mdpi.com The reactivity ratios of the comonomers play a crucial role in determining the copolymer composition and microstructure.

The following table presents data on the copolymerization of this compound and its derivatives with sulfur dioxide.

Table 3: Copolymerization of Diallylamine Derivatives with Sulfur Dioxide

Diallylamine Derivative Comonomer Initiator Solvent Temperature (°C) pH of Monomer Solution Yield (%) Weight Average Molecular Weight (Mw) Molar Ratio (Diallylamine:SO₂) in Copolymer
Diallyldimethylammonium chloride SO₂ APS Water 20 1.0 97.4 11,800 1.02:1
Diallyldimethylammonium chloride SO₂ APS Water 20 3.0 96.5 8,500 1.01:1
Diallylmethylamine hydrochloride SO₂ APS Water 20 1.0 95.8 15,300 0.99:1
Diallylethylmethylammonium ethyl sulfate (B86663) SO₂ APS Water 20 1.0 96.2 16,200 1.00:1

Structural Elucidation of Polymeric Materials

The structural characterization of poly(this compound) and its copolymers is essential to confirm the successful polymerization and to understand the microstructure of the resulting polymers. A combination of spectroscopic techniques is typically employed for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the polymer. In the case of poly(this compound), the disappearance of the characteristic peaks associated with the C=C double bond of the allyl groups in the monomer is a key indicator of polymerization. The FTIR spectrum of the polymer typically shows broad absorption bands corresponding to the N-H and C-H stretching vibrations of the polymer backbone. The presence of amide-related bands can also be observed, with NH bending vibrations appearing around 1622 cm⁻¹ and 1516 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure and connectivity of the polymer chain. In the ¹H NMR spectrum of poly(this compound), the signals corresponding to the vinylic protons of the monomer are absent, while broad signals corresponding to the protons on the polymer backbone and the cyclic units appear. The ¹³C NMR spectrum can provide insights into the presence of five- and six-membered rings formed during cyclopolymerization, as well as confirm the absence of unreacted double bonds.

Post-Polymerization Modification and Chemical Derivatization of Poly(this compound)

Strategies for Chemical Modification and Enhanced Functionality

The primary amine groups present in the repeating units of poly(this compound) serve as versatile handles for a wide range of post-polymerization modification reactions. This allows for the tailoring of the polymer's properties and the introduction of new functionalities for specific applications, particularly in the biomedical field. nih.gov

One common strategy involves the reaction of the amine groups with various electrophilic reagents to introduce new side chains. For example, poly(this compound) can be modified by:

Alkylation: Introducing alkyl groups to modify the hydrophobicity and charge density of the polymer.

Acylation: Reacting with acyl chlorides or anhydrides to form amide linkages, which can be used to attach drugs, targeting ligands, or other bioactive molecules.

Grafting: Attaching other polymer chains to the poly(this compound) backbone to create graft copolymers with unique properties.

These modifications can enhance the functionality of poly(this compound) for a variety of applications, including:

Gene and Drug Delivery: The cationic nature of the polymer allows for the complexation with negatively charged nucleic acids (DNA, siRNA) and drugs, facilitating their delivery into cells. nih.gov

Biomaterials and Tissue Engineering: Modified poly(this compound) can be used to create scaffolds and coatings that promote cell adhesion and growth.

Surface Modification: The polymer can be used to modify the surface properties of materials, rendering them more biocompatible or providing them with specific binding capabilities.

For instance, derivatives of poly(allylamine hydrochloride) have been synthesized by substituting the amine groups with sulfonate, ammonium, and hydrophobic groups to create polyelectrolyte multilayers with controlled properties. nih.gov The ability to easily modify the chemical structure of poly(this compound) makes it a highly valuable platform for the development of advanced functional materials.

Development of Graft and Block Copolymers

The synthesis of copolymers incorporating this compound (DAA·HCl) allows for the creation of advanced materials with tailored properties by combining the cationic nature of poly(this compound) with the characteristics of other polymers. Graft and block copolymers are two important classes of such materials, where the arrangement of the different polymer segments dictates the final properties and applications.

Graft Copolymers

Graft copolymers are branched macromolecules in which polymer chains of one type are chemically attached as side chains to a main polymer chain, or "backbone," of another type. The synthesis of graft copolymers involving DAA·HCl typically utilizes the "grafting from" or "grafting onto" methods, often employing natural polymers like chitosan (B1678972) as the backbone due to their biocompatibility and functional groups available for initiating polymerization.

One notable example is the development of superabsorbent materials through the graft copolymerization of diallylamine (DAA) and itaconic acid (IA) onto a chitosan backbone. nih.gov In this "grafting from" approach, free radical polymerization is initiated in the presence of chitosan. The initiator creates radical sites on the chitosan backbone, from which DAA and IA chains proceed to grow. nih.gov The diallylamine component polymerizes via a cyclopolymerization mechanism to form pyrrolidine rings, which serve as proton adsorption sites, while the itaconic acid provides carboxylic groups that can form condensation products with the amine groups of both chitosan and the newly formed poly(diallylamine) branches. nih.gov This process results in a cross-linked, three-dimensional network capable of absorbing significant amounts of water. nih.gov

The reaction conditions, such as the concentration of monomers and initiator, significantly influence the grafting efficiency and the properties of the final product. Research has focused on optimizing these parameters to maximize properties like swelling capacity for applications in areas such as agriculture and personal care products. nih.gov

Backbone PolymerGrafted MonomersInitiatorSolventKey FindingsReference
ChitosanDiallylamine (DAA) and Itaconic Acid (IA)Benzoyl PeroxideDioxaneSuccessful synthesis of a novel superabsorbent. DAA formed polymeric branches as pyrrolidine rings. The product exhibited enhanced thermal stability compared to native chitosan. nih.gov
ChitosanN-allyl maleamic acidPotassium persulfateAqueousFormation of a hydrogel membrane with a swelling capacity of up to 223.4%. The material showed high efficiency for adsorbing copper (II) ions from aqueous solutions. researchgate.net

Block Copolymers

Block copolymers consist of two or more long sequences, or "blocks," of different monomers linked together. The synthesis of well-defined block copolymers containing a poly(this compound) segment presents significant challenges. The radical polymerization of diallyl monomers is often complicated by degradative chain transfer to the monomer, which can lead to low molecular weight polymers and hinder the control required for living polymerization techniques. researchgate.net

However, the development of controlled/living radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offers theoretical pathways to synthesize such structures. harth-research-group.orgnih.gov These techniques allow for the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. harth-research-group.orgnih.gov

A potential strategy for synthesizing a poly(this compound) block copolymer involves sequential monomer addition. This process could be approached in two ways:

Synthesis of a Macro-RAFT Agent/Macroinitiator: A first monomer (e.g., styrene (B11656), an acrylate) is polymerized using RAFT or ATRP. The resulting polymer, which has a reactive end-group, is then isolated and used as a macro-RAFT agent or macroinitiator to initiate the polymerization of a second monomer, in this case, this compound.

Polymerization of DAA·HCl First: this compound is polymerized first using a suitable RAFT agent or ATRP initiator. The resulting living poly(this compound) block is then chain-extended by the addition of a second monomer.

While these strategies are well-established for a wide range of monomers, their application to this compound is not extensively documented in scientific literature. The inherent reactivity of the diallyl monomer remains a hurdle to achieving the high degree of control necessary for synthesizing well-defined block copolymers. Further research is needed to identify suitable CRP conditions (e.g., specific RAFT agents, catalysts, solvents, and temperatures) that can effectively control the polymerization of this compound and enable its incorporation into complex block copolymer architectures.

Advanced Applications of Diallylamine Hydrochloride Derived Polymeric Materials

Environmental Technologies and Water Treatment Applications

The application of diallylamine (B93489) hydrochloride-based polymers in environmental technologies is primarily centered on water purification. These cationic polyelectrolytes have proven effective as both flocculants for wastewater remediation and as foundational materials for adsorbents that target specific contaminants.

Research has demonstrated that the combination of PAC with polyamine flocculants improves the removal of turbidity, total organic carbon (TOC), and color from water. eeer.org For instance, laboratory studies on river water showed that the optimal concentration of polyamine flocculants ranged from 0.4 to 0.5 mg/L for water with low turbidity (around 16.0 NTU) and 0.5 to 10 mg/L for water with high turbidity (around 740 NTU). eeer.org The use of these polymers not only enhances flocculation but also leads to a lower concentration of residual aluminum ions in the treated water, which is a significant environmental and health benefit. eeer.org The effectiveness of these composite coagulants lies in their ability to neutralize the charge of suspended particles and form bridges between them, leading to larger, more easily settled flocs. researchgate.net

Table 1: Performance of Polyamine Flocculants in Combination with Polyaluminum Chloride (PAC) for Water Treatment

Raw Water Turbidity (NTU) PAC Dosage (mg/L) Polyamine Dosage (mg/L) Final Turbidity (NTU) TOC Removal UV254 Removal Reference
~16.0 - 0.4 - 0.5 - Improved Improved eeer.org
~740 - 0.5 - 10 - Improved Improved eeer.org
23.0 15 0.5 < 2.0 Improved Improved eeer.org
34.3 15 0.5 < 2.0 Improved Improved eeer.org

Beyond their role as flocculants, polymers derived from diallylamine hydrochloride are integral to the development of advanced adsorbent materials for the removal of specific and often toxic contaminants from water. These materials are designed to have a high affinity for certain pollutants, such as heavy metals and arsenic.

One notable application is the creation of adsorbents for hexavalent chromium (Cr(VI)), a major water pollutant. A composite material, pBN-AS@PAH, was developed by grafting poly(allylamine hydrochloride) (PAH) onto porous boron nitride fibers. nih.gov This material exhibited a high specific surface area of 383.33 m²/g and an impressive equilibrium adsorption capacity for Cr(VI) of up to 123.32 mg/g. nih.gov The optimal adsorption was observed at a pH of approximately 2. nih.gov

Similarly, a nanocomposite of poly(allylamine hydrochloride) with oxidized single-walled carbon nanotubes (PAH/Ox-SWCNT) has been synthesized for the removal of arsenic from aqueous solutions. wwjournal.ir This material demonstrated a maximum adsorption capacity of 275.07 mg/g at 298 K. wwjournal.ir The removal efficiency for arsenic was over 90% at a pH of 7 with a contact time of 30 minutes. wwjournal.ir Furthermore, these adsorbent materials often exhibit excellent reusability. For instance, the pBN-AS@PAH adsorbent showed less than a 10% decrease in its adsorption capacity after five cycles. nih.gov

Table 2: Performance of this compound-Derived Adsorbent Materials

Adsorbent Material Target Contaminant Maximum Adsorption Capacity (mg/g) Optimal pH Key Findings Reference
pBN-AS@PAH Cr(VI) 123.32 ~2 High specific surface area (383.33 m²/g); Excellent reusability. nih.gov
PAH/Ox-SWCNT Arsenic 275.07 7 Over 90% removal in 30 minutes; Good reusability over 8 cycles. wwjournal.ir
PAA/HCl-modified E. coli Pt(IV) - 10.02 (for modification) 4.36 times greater sorption than raw E. coli; Reusable for up to 4 cycles. nih.gov
PEI-grafted magnetic porous adsorbent Cu²⁺, Zn²⁺, Cd²⁺ - 6.0 - 7.5 Rapid adsorption equilibrium within 10 minutes; High affinity for heavy metals. hnu.edu.cn

Biomedical and Pharmaceutical Engineering Domains

In the biomedical field, this compound-based polymers are being explored for their potential in creating sophisticated drug delivery systems. Their biocompatibility and ability to form stable structures at the nanoscale make them suitable for hydrogels, nanocapsules, and microcapsules designed for controlled and targeted drug release.

Poly(allylamine hydrochloride) (PAH) is a key component in the fabrication of nanocarriers for therapeutic agents. These systems are designed to encapsulate drugs, protecting them from degradation and controlling their release to improve therapeutic outcomes. The layer-by-layer (LbL) assembly technique is a common method used to construct these delivery vehicles, allowing for precise control over the carrier's properties. researchgate.net

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for drug delivery. The release of a drug from a hydrogel matrix is influenced by factors such as diffusion, swelling of the hydrogel, and chemical degradation of the polymer network. researchgate.net The kinetics of drug release from hydrogels can be tailored by controlling the crosslinking density of the polymer and the interactions between the drug and the hydrogel matrix. researchgate.net

For example, hydrogels can be designed to be stimuli-responsive, releasing their payload in response to changes in environmental conditions such as pH. researchgate.net Curcumin-associated poly(allylamine hydrochloride) nanocapsules have been shown to release the encapsulated curcumin (B1669340) in a pH-dependent manner, with the maximum release occurring in a basic environment. researchgate.net The release profile from these nanocapsules was found to follow the Higuchi model, indicating a diffusion-controlled release mechanism. researchgate.net

Polymeric nanocapsules and microcapsules are core-shell structures where a drug can be enclosed within a polymeric membrane. nih.gov Poly(allylamine hydrochloride) is frequently used in the layer-by-layer assembly of these capsules. researchgate.net This technique involves the sequential adsorption of oppositely charged polyelectrolytes onto a template core, which is later removed to leave a hollow capsule. researchgate.net

These capsules can be designed to be "explodable," releasing their contents in response to a specific trigger. For instance, microcapsules have been developed using poly(allylamine hydrochloride) and poly(sodium 4-styrenesulfonate) on a dextran (B179266) microgel core containing a cleavable disulfide bond. researchgate.net The injection of a reducing agent like dithiothreitol (B142953) (DTT) triggers the cleavage of the disulfide bonds, leading to the rupture of the microcapsule and a burst release of the encapsulated drug. researchgate.net

Magnetic-sensitive microcapsules have also been fabricated using a shell of Fe₃O₄ nanoparticles and poly(allylamine hydrochloride). nih.gov When subjected to a magnetic field, these capsules can be induced to rupture, allowing for controlled, on-demand drug release. nih.gov The encapsulation efficiency of these systems can be high, though it is dependent on the properties of the drug. Lipophilic compounds tend to have a higher encapsulation efficiency (often exceeding 70%) compared to hydrophilic drugs (which may be around 10%). researchgate.net

Table 3: Characteristics of this compound-Based Drug Delivery Systems

Delivery System Fabrication Method Encapsulated Drug (Example) Release Mechanism/Trigger Key Findings Reference
Hydrogel - Curcumin pH-triggered Release follows Higuchi model; Maximum release in basic conditions. researchgate.net
Microcapsule Layer-by-Layer (LbL) - Reductive agent (DTT) "Explodable" capsules for burst release. researchgate.net
Magnetic Microcapsule - Doxorubicin Magnetic field Controllable rupture for on-demand release. nih.gov

Biomaterial Scaffolds for Cell Adhesion and Tissue Engineering

In tissue engineering, the development of scaffolds that mimic the natural extracellular matrix (ECM) is crucial for guiding cell adhesion, proliferation, and differentiation. Poly(allylamine hydrochloride) (PAH), is utilized extensively in this field, primarily for the surface modification of biomaterials and the construction of multilayered scaffolds. nih.gov One of the most prominent techniques employing PAH is the layer-by-layer (LbL) assembly method. wikipedia.orgsigmaaldrich.com This technique involves the alternating deposition of positively charged PAH with a negatively charged polyelectrolyte, such as poly(sodium styrene (B11656) sulfonate), to build thin, nanoscale films on a substrate. wikipedia.org

These LbL films can be used to coat biomedical implants and tissue culture surfaces, creating a more favorable environment for cellular interaction. nih.gov The resulting polyelectrolyte multilayers (PEMs) can be tailored to have specific properties, such as controlled cell adhesion characteristics. bohrium.commdpi.com By modifying the PAH backbone with different functional groups, researchers can create surfaces with a range of physicochemical features, including varying wettability, charge density, and roughness, to influence cellular behavior. mdpi.com

PAH is also used to create microcapsules for cell encapsulation. wikipedia.orgchemicalbook.com This method provides a protective barrier for cells from a harsh external environment while allowing for the transport of nutrients and waste. wikipedia.org Furthermore, PAH can be blended with other polymers, like chitosan (B1678972), to form composite films and hydrogels for drug delivery and tissue generation applications. ijsra.net While native PAH can exhibit some cytotoxicity, modifications such as glycolylation or quaternization have been shown to significantly decrease this toxicity, making the resulting polymers more suitable for biomedical applications. acs.orgnih.gov

Antimicrobial and Antiviral Properties of this compound Polymers

The inherent cationic nature of poly(allylamine hydrochloride) and its derivatives has been exploited for creating surfaces and materials with antimicrobial and antiviral properties. These materials are of significant interest for applications in healthcare settings, textiles, and coatings to prevent the spread of pathogens. nih.govrsc.org

The primary mechanism of biocidal activity for cationic polymers like PAH is the electrostatic interaction with the negatively charged components of microbial cell membranes. ijsra.net Bacterial cell surfaces possess a net negative charge due to molecules like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.gov

The biocidal process can be summarized in several stages:

Adsorption: The positively charged polymer is attracted to and adsorbs onto the negatively charged bacterial surface. ijsra.netnih.gov

Membrane Disruption: The polymer chains interact with and penetrate the cell membrane, disrupting the lipid bilayer structure. ijsra.netresearchgate.net This interaction leads to the formation of pores or defects in the membrane. ijsra.net

Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as potassium ions and metabolites. ijsra.netnih.gov

Cell Death: The loss of cellular contents and the dissipation of the membrane potential ultimately lead to cell death. nih.gov

This membrane-disrupting mechanism is a key advantage, as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways. ijsra.netrsc.org Studies have demonstrated that surfaces covalently coated with polyallylamine exhibit strong antimicrobial activity against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa) bacteria. acs.org In other applications, PAH is used in multilayered coatings with antimicrobial agents like zinc oxide (ZnO) nanoparticles to create antibacterial textiles. nih.gov The PAH layers serve to immobilize the ZnO nanoparticles, preventing their release while creating a surface that effectively reduces the viability of bacteria like S. aureus. nih.govmdpi.com

While the cationic nature of PAH is effective against bacteria, research into its antiviral properties has often focused on chemically modified derivatives. Specifically, N-sulfonated derivatives of poly(allylamine hydrochloride), referred to as NSPAHs, have demonstrated significant antiviral activity against certain human respiratory viruses. nih.govnih.gov These modifications transform the cationic PAH into a polyanion, altering its mechanism of action.

Studies have shown that NSPAHs can effectively inhibit the replication of influenza A and B viruses as well as human metapneumovirus (hMPV). nih.govnih.gov The primary mechanism is not the disruption of the viral envelope but rather the inhibition of the virus assembly and release from infected host cells. nih.govnih.gov By blocking the egress of new virus particles, NSPAHs constrain the spread of the infection. nih.gov This activity is comparable to that of other sulfated polysaccharides like carrageenans, but the synthetic NSPAHs offer advantages in terms of solubility and the ability to be delivered at high concentrations. nih.govnih.gov

Polymer DerivativeTarget VirusCell LineKey Finding
NSPAH-56-98 Influenza A/H3N2MDCKShowed promising antiviral activity by inhibiting the release of progeny virions from infected cells. nih.gov
NSPAHs Human Metapneumovirus (hMPV)LLC-MK2Demonstrated dose-dependent inhibition of hMPV infection. nih.gov
NSPAH-15-94 Human Metapneumovirus (hMPV)LLC-MK2Exhibited strong antiviral properties, blocking virus release from the cellular membrane. nih.gov

NSPAH-X-Y: N-sulfonated poly(allylamine hydrochloride), where X is the approximate molecular mass in kDa and Y is the degree of amino group substitution with sulfonate groups.

Design and Application of Modified Oligonucleotides and Nucleic Acid Mimics

Poly(allylamine hydrochloride) serves as a valuable tool in the field of gene delivery, which involves transporting therapeutic nucleic acids (like DNA plasmids or siRNA) into cells. nih.gov The cationic nature of PAH allows it to form electrostatic complexes, known as polyplexes, with negatively charged oligonucleotides. nih.govnih.gov This complexation is crucial as it protects the nucleic acids from degradation by enzymes in the bloodstream and facilitates their entry into target cells. nih.gov

However, unmodified PAH often exhibits low transfection efficiency and can be toxic to cells. nih.govovid.com Consequently, research has focused on the chemical modification of the PAH backbone to enhance its performance as a gene carrier. Modifications aim to improve the balance between DNA condensation, cell viability, and endosomal escape—a critical step where the polyplex must exit an intracellular vesicle to release its genetic payload into the cytoplasm. nih.gov

Strategies for modifying PAH include:

Glycolylation: The attachment of hydrophilic glycol groups to the amine groups of PAH has been shown to significantly decrease cytotoxicity and increase gene transfer ability by several orders of magnitude. acs.org

Hydrophobization: Introducing hydrophobic groups to the polymer backbone can improve both transfection efficiency and cytotoxicity. nih.gov

These modified PAH derivatives act as synthetic mimics of viral vectors, providing a non-viral alternative for gene therapy. The ability to tune the polymer's structure allows for the design of carriers optimized for specific types of nucleic acids and target cells. nih.gov

Development of Biosensors and Bioanalytical Tools

Poly(allylamine hydrochloride) is widely used in the fabrication of electrochemical biosensors due to its ability to form stable, functional films on electrode surfaces. sigmaaldrich.comchemicalbook.com Its positive charge facilitates the immobilization of negatively charged biomolecules, such as enzymes and DNA, through electrostatic interactions. Furthermore, PAH-based films can improve the electrochemical properties of the electrode, enhancing the sensitivity and stability of the biosensor. guidechem.com

PAH is often used in combination with other nanomaterials to create high-performance sensing platforms:

PAH and Gold Nanoparticles (AuNPs): Composites of PAH and AuNPs have been used to develop biosensors for detecting analytes like dopamine. chemicalbook.com The PAH stabilizes the nanoparticles and provides a matrix for enzyme immobilization, while the AuNPs facilitate electron transfer between the enzyme's active site and the electrode. chemicalbook.com

PAH and Graphene/Carbon Nanotubes: PAH can be used to functionalize carbon-based nanomaterials, improving their dispersion in aqueous solutions and creating a biocompatible interface for enzyme attachment. researchgate.net Such composites have been used to create sensitive biosensors for ethanol (B145695) and pesticides.

The performance of these biosensors is notable for their low detection limits and high sensitivity, making them suitable for applications in food quality control, clinical diagnostics, and environmental monitoring.

AnalyteElectrode ModificationLinear RangeLimit of Detection (LOD)
Dopamine Gold Nanoparticles stabilized in PAH with laccase0.49 to 23.0 µmol L⁻¹0.26 µmol L⁻¹
Ethanol PAH coating with alcohol dehydrogenase0.05 to 2 mM20 µM

Materials Science and Industrial Applications

Beyond its advanced biomedical applications, polymers derived from this compound have a significant presence in various industrial sectors. Their utility stems from their properties as a cationic polyelectrolyte, which makes them effective in processes involving charge neutralization and flocculation. vaikunthchemicals.inguidechem.com

Key industrial applications include:

Water Treatment: PAH and related polyamines are used as flocculants and coagulants in drinking water and wastewater treatment. guidechem.comnih.gov They neutralize the negative charges of suspended particles (like silt and organic matter), causing them to aggregate into larger flocs that can be more easily removed by sedimentation or filtration. researchgate.neteeer.org The use of these organic polymers can reduce the required dosage of inorganic coagulants like polyaluminium chloride (PAC) by 50-80%. nih.goveeer.org

Textile Industry: It is used as an aldehyde-free fixing agent to improve the color fastness of fabrics, ensuring dyes remain vibrant after washing. unilongmaterial.com It also functions as an antistatic agent. unilongmaterial.com

Paper Industry: In papermaking, it acts as a retention and drainage aid, improving the retention of fine particles and enhancing water removal, which leads to better paper quality and production efficiency.

Coatings and Films: PAH is used to prepare antireflective coatings, often in LbL films with silica (B1680970) nanoparticles. sigmaaldrich.comchemicalbook.comguidechem.com Its film-forming properties are also utilized in inks and for metal surface treatments. unilongmaterial.com

Oilfield Chemicals: It serves as a clay stabilizer in drilling fluids, helping to maintain wellbore stability.

Formulation and Performance of Adhesives and Coatings

Polymers based on this compound, particularly poly(allylamine hydrochloride) (PAH), are being explored for the formulation of specialized adhesives and coatings, especially in biomedical and aqueous environments. The cationic nature of these polymers allows for the formation of strong electrostatic bonds with various substrates.

One notable application is in the development of wet adhesives through the layer-by-layer (LbL) assembly technique. A study on the wet adhesive behavior of LbL assemblies of poly(allylamine hydrochloride) and hyaluronic acid demonstrated that the adhesive properties could be significantly enhanced by manipulating the ionic strength of the assembly solution. The introduction of sodium chloride (NaCl) during the fabrication process was found to increase the pull-off force by a factor of 10 and the work of adhesion by two orders of magnitude. eventact.com This highlights the potential for creating highly tunable and strong underwater adhesives.

The performance of these hydrogel-based adhesives is attributed to the formation of a dense, ionically cross-linked network that can effectively displace water from the substrate interface, allowing for intimate contact and strong adhesion. While specific formulation details for industrial-scale adhesives and coatings are often proprietary, research indicates that the inclusion of this compound-derived polymers can significantly improve adhesion to various surfaces. eventact.com

Table 1: Wet Adhesion Performance of PAH/Hyaluronic Acid LbL Assemblies

Assembly ConditionPull-off Force (Relative Units)Work of Adhesion (Relative Units)
Without NaCl11
With NaCl10100

Textile Functionalization and Material Enhancement

The unique chemical properties of this compound-derived polymers make them highly suitable for the functionalization of textiles, leading to enhanced material properties such as improved color fastness and the creation of surfaces with antibacterial and hydrophobic characteristics.

Cationic polymers derived from this compound are effective as dye-fixing agents for reactive dyes on cellulosic fabrics like cotton. These polymers form a stable, insoluble complex with the anionic dye molecules, preventing them from being washed out. This significantly improves the wet fastness properties of the dyed fabric.

A study on a cationic fixing agent, a copolymer of dimethyldiallylammonium (B1216499) chloride and diallylamine, demonstrated a notable improvement in the color fastness of cotton fabrics dyed with reactive dyes. The application of this fixing agent led to an enhancement in the dry rubbing fastness by 0 to 0.5 grades and the wet rubbing fastness by 0.5 to 1 grade. Furthermore, the soaping fastness, which assesses color change and staining during washing, was improved by 0.5 to 1 grade. polymer-korea.or.kr

Table 2: Improvement in Color Fastness of Reactive-Dyed Cotton Fabric with a Diallylamine-Based Fixing Agent

Fastness PropertyImprovement in Grade
Dry Rubbing Fastness0 - 0.5
Wet Rubbing Fastness0.5 - 1
Soaping Fastness (Fade and Staining)0.5 - 1

Poly(allylamine hydrochloride) (PAH) has been successfully used to create multifunctional textile surfaces with both antibacterial and hydrophobic properties. In a notable study, a novel multilayer coating was developed using PAH and immobilized zinc oxide nanoparticles (ZnO NPs) on cotton, polyester, and nylon textiles. nih.gov

The PAH layers facilitate the adhesion of the ZnO NPs to the fabric surface. The resulting nanohybrid coating demonstrated strong growth inhibition against Staphylococcus aureus, with a 2–3-log reduction in both planktonic and adhered bacterial cells, translating to a bacterial viability reduction of over 99%. nih.gov The antibacterial efficacy is attributed to the synergistic effect of the PAH and the slow release of zinc ions from the ZnO NPs.

The study also showed that the PAH/ZnO coating imparted weak hydrophobic properties to the textiles. The water contact angles on the coated fabrics were significantly higher than on the uncoated fabrics, indicating a reduced affinity for water.

Table 3: Antibacterial and Hydrophobic Properties of PAH/ZnO Coated Textiles

Textile TypeLog Reduction of S. aureusWater Contact Angle (°)
Cotton (uncoated)-Hydrophilic
Cotton (PAH/ZnO coated)>2Weakly Hydrophobic
Polyester (uncoated)-Hydrophobic
Polyester (PAH/ZnO coated)>2Weakly Hydrophobic
Nylon (uncoated)-Hydrophilic
Nylon (PAH/ZnO coated)>2Weakly Hydrophobic

Corrosion Inhibition in Metallic Systems

Polymers derived from this compound have emerged as effective corrosion inhibitors for various metallic systems, particularly in acidic environments. Their efficacy is attributed to their ability to adsorb onto the metal surface and form a protective barrier against corrosive species.

The primary mechanism by which diallylamine-based polymers inhibit corrosion is through adsorption onto the metal surface. This adsorption process can be influenced by several factors, including the polymer's molecular structure, the charge of the metal surface, and the nature of the corrosive environment. In acidic solutions, the steel surface is positively charged, and the adsorption of the cationic polymer is facilitated by the presence of counter-ions (e.g., chloride ions) that form a bridge between the polymer and the metal.

Studies have shown that the adsorption of these polymers on steel surfaces in acidic media often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The process is generally considered to be chemisorption, involving the sharing of electrons between the nitrogen atoms in the polymer and the vacant d-orbitals of the iron atoms. This strong interaction leads to the formation of a stable, protective film that blocks the active sites for corrosion. researchgate.net

The performance of diallylamine-based polymeric corrosion inhibitors has been extensively evaluated in aggressive acidic environments. A comparative study of diallyl amine-based cyclopolymers with secondary, tertiary, and quaternary nitrogen motifs as corrosion inhibitors for 304L stainless steel in 1 M HCl solution revealed their outstanding inhibitory behavior. researchgate.net

The inhibition potential was found to be dependent on the molecular structure of the polymer, with the polymer derived from diallylammonium chloride (a secondary amine) exhibiting the highest inhibition efficiency. This was attributed to factors such as solubility, steric hindrance, and the electronic properties of the nitrogen atoms. researchgate.net

Table 4: Corrosion Inhibition Efficiency of Diallyl Amine-Based Cyclopolymers in 1 M HCl at 50 ppm

Polymer Derived FromNitrogen MotifInhibition Efficiency (%)
Diallylammonium chlorideSecondary94.42
Methyldiallylammonium chlorideTertiary88.83
Diallyldimethylammonium chlorideQuaternary79.22

Furthermore, the corrosion mitigation capacity of these polymers can be enhanced by the addition of certain ions. For instance, the inhibition efficiency of a diallylmethylamine-based cyclopolymer in 15% HCl solution was significantly improved with the addition of a small amount of iodide ions, achieving an efficiency of 92.99% with 500 ppm of the polymer and 1 mM of KI. researchgate.net

Anion-Exchange Resins and Separation Technologies

Polymeric materials derived from this compound serve as effective anion-exchange platforms due to their high content of protonated amine groups. These cationic sites can readily and reversibly bind with various anions, making them suitable for use in specialized separation technologies, particularly for the removal of contaminants from aqueous solutions.

Research has demonstrated the utility of crosslinked poly(allylamine) resin, used in its hydrochloride form, as a potent adsorbent for toxic anions such as arsenate (As(V)). nih.gov The high concentration of amino groups, approximately 10.2 mmol/g in the hydrochloride form, facilitates a strong binding affinity for arsenate ions. nih.gov Studies using a packed column with this resin have shown effective removal of arsenate from water across a range of operational conditions. The breakthrough capacity of the resin is influenced by the pH of the feed solution, the initial concentration of arsenate, and the flow rate. For instance, breakthrough capacities for arsenate increased from 2.6 to 3.4 mmol/g as the pH decreased from 7.0 to 2.2. nih.gov This indicates that a more acidic environment enhances the protonation of the amine groups, thereby improving the anion-exchange capacity.

The selectivity of the resin is a critical factor in practical applications where multiple anions are present. The poly(allylamine) resin exhibits a non-Hofmeister anion selectivity behavior, showing only minor interference from common ions like chloride and nitrate. nih.gov While sulfate (B86663) interferes more significantly, the resin still shows a preference for arsenate. Interestingly, in competitive uptake studies, the resin demonstrated a slight preference for phosphate (B84403) over arsenate. nih.gov This selective binding capability is crucial for targeted pollutant removal.

In addition to granular resins, this compound-derived polymers are used to functionalize membranes for enhanced anion separation. For example, electrospun cellulose (B213188) acetate (B1210297) membranes modified with a layer-by-layer application of poly(allylamine hydrochloride) and poly(styrene sulfonate) have shown significantly improved efficiency in removing phosphate ions from water. The modification resulted in a phosphate removal efficiency of up to 43.08%, a substantial increase compared to the 18.99% efficiency of the unmodified membrane. utm.myutm.my

The table below summarizes the performance of a crosslinked poly(allylamine) resin for the removal of arsenate under various conditions.

ParameterConditionArsenate Breakthrough Capacity (mmol/g)Reference
Feed Solution pH7.02.6 nih.gov
2.23.4 nih.gov
Arsenate Concentration (mM)0.0200.81 nih.gov
2.02.8 nih.gov
Flow Rate (space velocity h-1)2503.5 nih.gov
40000.81 nih.gov

Energy Harvesting and Storage Applications (e.g., Salinity Gradient Energy Recovery)

A novel application for this compound-derived materials is in the field of renewable energy, specifically the harvesting of salinity gradient energy. This form of energy, also known as blue energy, is generated from the difference in chemical potential between freshwater and saltwater. Poly(allylamine hydrochloride) hydrogels, which are cross-linked networks of the polymer, can harness this energy through their ability to swell in freshwater and shrink in saltwater. researchgate.netwwjournal.ir

The mechanism involves the expansion and contraction of the hydrogel, which can be converted into mechanical work. When the hydrogel is exposed to freshwater, the osmotic pressure difference causes it to absorb water and swell. When subsequently exposed to saltwater, the osmotic pressure reverses, causing the hydrogel to release water and contract. This cyclical change in volume can be used to drive a piston or turbine to generate electricity. researchgate.net

Research into poly(allylamine hydrochloride) hydrogels cross-linked with glutaraldehyde (B144438) has yielded promising results for this application. researchgate.net The performance of these hydrogels is significantly influenced by the cross-linker concentration. Increasing the cross-linker concentration generally improves the amount of energy that can be recovered, particularly under high external loads. researchgate.netwwjournal.ir However, the maximum energy produced per gram of polymer is optimized at an intermediate cross-linking concentration of 2–3 mol %. researchgate.net

Studies have demonstrated that a 60 g swollen hydrogel with a high cross-linker concentration can recover over 1800 mJ in a single cycle. researchgate.netwwjournal.ir The maximum energy produced per gram of the dry polymer has been measured at 3.4 J/g. researchgate.netwwjournal.ir This output is significantly higher than that of other polymers tested under similar conditions, such as poly(acrylic acid) hydrogels, which produce around 0.4 J/g. researchgate.net These findings highlight the potential of poly(allylamine hydrochloride) hydrogels as a viable and potentially lower-cost alternative to membrane-based technologies like pressure-retarded osmosis and reverse electrodialysis for capturing salinity gradient energy. researchgate.netwwjournal.ir

The following interactive data table presents key research findings on the performance of poly(allylamine hydrochloride) hydrogels in salinity gradient energy recovery.

Performance MetricValueConditions/NotesReference
Max. Energy Recovered per Gram of Polymer3.4 J/g (0.9 mW/g)Achieved at an intermediate cross-linker concentration (2-3 mol %). researchgate.net
Energy Recovered by 60g Swollen Hydrogel> 1800 mJUtilizing a high cross-linker concentration. researchgate.netwwjournal.ir
Optimal Cross-linker Concentration2-3 mol %For maximizing energy produced per gram of polymer. researchgate.net
Energy EfficiencyUp to 1.9%Compared to the change in free energy from complete mixing of the solutions. researchgate.net
Comparison Polymer (Poly(acrylic acid))~0.4 J/gUtilizing the same salinity gradient. researchgate.net

Analytical Methodologies for Diallylamine Hydrochloride and Its Polymeric Counterparts

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are essential for separating diallylamine (B93489) hydrochloride from impurities, residual monomers, or other components in a mixture, allowing for precise quantification and purity evaluation.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For amine analysis, including compounds related to diallylamine, GC is often used to detect and quantify trace-level impurities. Given that diallylamine is a volatile compound, GC is a suitable method for its analysis, particularly for assessing residual monomer content in polymeric materials. nih.gov

In the synthesis of polymers like sevelamer (B1230288), which is a cross-linked poly(allylamine hydrochloride), GC with a flame ionization detector (FID) is employed for the trace analysis of the starting material, allylamine (B125299). nih.govresearchgate.netmdpi.comsemanticscholar.org The method typically involves dissolving the sample in a suitable solvent and using a capillary column with a polar stationary phase, such as a base-deactivated polyethylene (B3416737) glycol, which is well-suited for amine analysis. researchgate.netmdpi.com The specificity of the method can be further enhanced by coupling the gas chromatograph to a mass spectrometer (GC-MS), which provides mass information for peak identification, confirming the presence of specific impurities. nih.govnih.gov For quantitative analysis of volatile impurities in related monomers like diallyldimethylammonium chloride, GC coupled with solvent extraction has proven effective. nih.govnih.gov

Table 1: Example GC Operating Conditions for Amine Analysis in Related Polymer Systems

Parameter Condition
Column J&W Scientific DB-CAM (30 m x 0.53 mm I.D., 1.0 µm film) nih.govresearchgate.net
Oven Temperature Initial 70°C (hold 6 min), ramp at 20°C/min to 200°C (hold 7.5 min) nih.govresearchgate.net
Injector Temperature 220°C researchgate.net
Detector Temperature 260°C (FID) researchgate.net
Carrier Gas Helium nih.govresearchgate.net
Detector Flame Ionization Detector (FID) nih.govresearchgate.net

| Internal Standard | Triethylamine nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds. For amines that are non-volatile or thermally labile, HPLC is often the method of choice. Direct analysis of simple amines like diallylamine by HPLC with UV detection can be challenging due to their lack of a strong chromophore.

To overcome this limitation, pre-column derivatization is a common strategy. biomedgrid.com This involves reacting the amine with a derivatizing agent to form a product that is easily detectable, typically by UV or fluorescence detectors. nih.govrsc.org For instance, reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary and secondary amines to yield highly fluorescent derivatives, enabling sensitive detection. rsc.org The resulting derivatives are then separated on a reverse-phase column (e.g., C18) using a mobile phase typically consisting of an acetonitrile (B52724) or methanol (B129727) and water/buffer mixture. nih.govresearchgate.net This approach allows for the sensitive quantification of amines in various matrices. nih.gov

Ion Chromatography (IC)

Ion chromatography is a specialized form of HPLC that is particularly well-suited for the separation and quantification of ionic species. metrohm.com Since diallylamine hydrochloride exists as a cation in solution, IC is an excellent method for its direct analysis without the need for derivatization. thermofisher.com This technique is used for determining amine impurities in pharmaceutical substances. researchgate.net

In a typical IC method for amine analysis, a cation-exchange column is used to separate the target analyte from other cations in the sample matrix. researchgate.netnih.gov The mobile phase is an acidic aqueous solution, such as methanesulfonic acid, which facilitates the elution of the cationic analytes. researchgate.net Detection is commonly achieved using a conductivity detector, which measures the change in the eluent's conductivity as the analyte ions pass through. researchgate.net This method has been successfully applied to the trace-level determination of allylamine in sevelamer hydrochloride and sevelamer carbonate. researchgate.net

Table 2: Example Ion Chromatography Conditions for Allylamine Determination

Parameter Condition
Column Dionex IonPac CS14 researchgate.net
Mobile Phase 10 mM Methanesulfonic Acid researchgate.net
Flow Rate 1.0 mL/min
Detection Suppressed Conductivity thermofisher.comresearchgate.net

| Sample Volume | 25 µL |

Spectroscopic Characterization of this compound-Based Materials

Spectroscopic techniques are indispensable for elucidating the chemical structure and confirming the identity of this compound and its polymeric derivatives.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For poly(this compound) (PAH), FTIR is used to confirm polymerization and subsequent chemical modifications.

The FTIR spectrum of PAH shows characteristic absorption bands. A key indicator of successful polymerization is the disappearance of peaks associated with the C=C double bond of the allyl group from the diallylamine monomer. scientific.netresearchgate.net The spectrum of PAH typically displays a broad absorption band corresponding to N-H stretching vibrations of the amine hydrochloride group. Other significant peaks include those for C-H stretching and N-H bending. researchgate.net When PAH is modified, for example, through reaction with an acyl chloride to form an amide, new characteristic peaks for the amide group (Amide I C=O stretch and Amide II N-H bend) will appear in the spectrum, providing clear evidence of the chemical transformation. rsc.orgtsijournals.com

Table 3: Characteristic FTIR Absorption Bands for Poly(allylamine hydrochloride) and its Derivatives

Wavenumber (cm⁻¹) Assignment Reference
~3400 (broad) N-H stretching of amine salt researchgate.net
~2930 C-H stretching rsc.org
~1620 N-H in-plane bending researchgate.netrsc.org
~1535 N-H in-plane bending (Amide II, in modified PAH) rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for detailed structural elucidation of organic molecules. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the this compound structure and its polymers. uobasrah.edu.iq

For this compound, the ¹H NMR spectrum will show distinct signals for the different types of protons: those on the carbons adjacent to the nitrogen, the methine proton of the allyl group, and the terminal vinyl protons. researchgate.net Similarly, the ¹³C NMR spectrum will show corresponding signals for each unique carbon atom. Upon polymerization to form poly(this compound), the signals corresponding to the vinyl protons and carbons disappear, and new signals corresponding to the polymer backbone appear, confirming the polymerization process. scientific.netresearchgate.netresearchgate.net

Table 4: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for Allylamine Hydrochloride Moieties

Nucleus Group Chemical Shift (ppm) Reference
¹H -CH₂- (adjacent to N) ~3.6 researchgate.net
¹H -CH= ~5.9 researchgate.net
¹H =CH₂ ~5.5 researchgate.net
¹H N⁺H₂ ~9.0 researchgate.net
¹³C -CH₂- (adjacent to N) ~49 rsc.org
¹³C -CH= ~128 rsc.org

| ¹³C | =CH₂ | ~124 | rsc.org |

Surface Plasmon Resonance (SPR) Spectroscopy for Interfacial Studies

Surface Plasmon Resonance (SPR) spectroscopy is a powerful, real-time, and label-free optical technique used to study interfacial phenomena. It is particularly effective for monitoring the layer-by-layer (LbL) assembly of polyelectrolyte multilayers, such as those involving the polycationic form of diallylamine, poly(this compound) (PAH).

The technique measures changes in the refractive index at the interface of a thin metal film (typically gold) and a dielectric medium. When polyelectrolyte layers are adsorbed onto the metal surface, the local refractive index changes, causing a shift in the SPR angle. This shift can be directly correlated to the thickness of the adsorbed layer. For instance, SPR has been utilized to measure the thickness of multilayer films composed of PAH and poly(4-styrenesulfonate) sodium salt (PSS) deposited on a planar surface. researchgate.net In a typical SPR setup in the Kretschmann configuration, a laser beam is directed through a prism onto the sensor surface, and the angle of minimum reflected light intensity (the SPR angle) is monitored. researchgate.net This allows for precise, in-situ quantification of film growth and conformational changes in response to environmental stimuli like changes in ionic strength.

Luminescence Spectroscopy for Complexation Studies

Luminescence spectroscopy, particularly fluorescence spectroscopy, serves as a sensitive method for investigating the complexation and encapsulation properties of polymeric systems derived from this compound. This technique is adept at studying the permeability and release kinetics of molecules encapsulated within polyelectrolyte capsules or shells.

A key application involves using fluorescent probes to study the integrity and release characteristics of PAH-containing multilayer shells. In one research approach, the fluorescent molecule pyrene (B120774) (PYR) was encapsulated by coating its microcrystals with alternating layers of oppositely charged polyelectrolytes, such as PSS and PAH. The release of the encapsulated pyrene into an ethanol (B145695) solution, which solubilizes the probe, can be quantified by monitoring the increase in pyrene's characteristic monomer fluorescence over time. Research has demonstrated that the release rate of the fluorescent probe decreases as the number of deposited polyelectrolyte layers increases, confirming that the multilayered shell acts as a barrier. This methodology allows for a detailed understanding of how the structure and thickness of the PAH-containing shells influence their barrier properties and complexation behavior with small molecules.

Morphological and Microstructural Characterization

The physical form and arrangement of polymeric structures are critical to their function. Techniques such as electron microscopy, atomic force microscopy, and X-ray diffraction provide detailed information on the surface morphology, topography, and crystalline nature of materials based on this compound.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information and can also probe mechanical properties at the nanoscale. AFM has been instrumental in investigating the morphological and mechanical characteristics of polyelectrolyte coatings. For example, it has been used to study yeast cells encapsulated with alternating layers of polyelectrolytes, including PAH. researchgate.net Through AFM, researchers can image the surface of the coated cells and perform quantitative analysis of force-distance curves to evaluate mechanical properties like the Young's modulus. researchgate.net Such studies have revealed that the stability of the PAH-containing coating can be influenced by the ionic strength of the polyelectrolyte solutions used during the deposition process. researchgate.net

X-ray Diffraction (XRD) is a primary analytical technique for determining the crystalline structure of materials. When X-rays interact with a material, they are diffracted by the crystalline lattice into a specific pattern of intensities. This pattern serves as a fingerprint for the material's crystalline phases. For polymeric systems, XRD can distinguish between amorphous and crystalline regions, providing insights into the degree of crystallinity. The crystallinity of polymers significantly impacts their mechanical and thermal properties. XRD methods are used to measure the crystallinity of complex organic molecules and their various crystalline modifications (polymorphs). This analysis is crucial for characterizing the solid-state properties of diallylamine-based polymeric structures and understanding how processing conditions affect their final microstructural arrangement.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are essential for characterizing the thermal stability, decomposition behavior, and phase transitions of polymeric materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used for this purpose.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of polymers. For instance, TGA has been used to investigate the thermal characteristics of materials like chitin (B13524) treated with various reagents, providing an understanding of thermal degradation dynamics. In the context of diallylamine copolymers, TGA can be used to detect the presence of specific counterions, such as carbonate, by observing characteristic mass loss events at specific temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). These transitions provide critical information about the polymer's amorphous and crystalline nature. DSC analysis can be used to measure the crystallinity of a sample, with a higher degree of crystallinity often correlating with specific thermal signatures. For polyampholytes, DSC is used to confirm the accuracy of the synthesized structures by identifying their characteristic thermal transitions.

The table below summarizes typical data obtained from thermal analysis of diallylamine-related polymers.

Table 1: Summary of Thermal Analysis Data for Diallylamine-Related Polymeric Systems

Analytical Technique Property Measured Typical Observation for Polymeric Systems Reference
Thermogravimetric Analysis (TGA) Thermal Stability / Decomposition Temperature Identifies temperature ranges of mass loss due to degradation or loss of volatile components.
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg) Indicates the temperature at which an amorphous polymer transitions from a rigid to a more rubbery state.

| Differential Scanning Calorimetry (DSC) | Crystallinity | Measures the heat associated with melting, which can be used to calculate the degree of crystallinity. | |

Electrochemical Characterization Methods for Polymeric Films

The electrochemical behavior and physical properties of polymeric films derived from this compound and its analogs are crucial for their application in sensors, coatings, and biomedical devices. A suite of electrochemical techniques is employed to probe the interfacial properties, charge transport characteristics, and viscoelastic nature of these polymer films. This section details the application of Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for the characterization of these polymeric systems.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the electrochemical properties of a material on an electrode surface. By cycling the potential of an electrode and measuring the resulting current, CV can provide information on the redox processes, charge transfer kinetics, and stability of the polymeric film.

In the context of poly(this compound) (PDAH) and its common counterpart poly(allylamine hydrochloride) (PAH), these polymers are not intrinsically redox-active. Therefore, their electrochemical characterization by CV is often performed in the presence of a redox probe, such as the ferricyanide/ferrocyanide couple ([Fe(CN)_6]^{3-/4-}). The polymer film is coated on the electrode surface, and the changes in the redox behavior of the probe are monitored. The film can act as a barrier to the diffusion of the redox probe to the electrode surface, and the extent of this barrier provides insight into the film's permeability and compactness.

For thin polymer films, the relationship between the peak current and the scan rate is often linear, which is a characteristic of a surface-confined process. The separation between the anodic and cathodic peak potentials can also provide information about the electron transfer kinetics at the film-electrode interface.

Table 1: Representative Cyclic Voltammetry Data for a Poly(allylamine hydrochloride) Modified Electrode

ParameterValueConditions
Redox Probe5 mM ([Fe(CN)_6]^{3-/4-}) in 0.1 M KClPhosphate (B84403) buffer solution (pH 7.3)
Scan Rate20 mV/s-
Anodic Peak Potential (Epa)+0.28 Vvs. SCE
Cathodic Peak Potential (Epc)+0.19 Vvs. SCE
Peak Separation (ΔEp)90 mV-

Note: This data is representative for a poly(allylamine hydrochloride) (PAH) film, a close structural analog of poly(this compound).

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique for characterizing the interfacial properties of polymer films. By applying a small amplitude AC potential over a range of frequencies and measuring the current response, an impedance spectrum is generated. This spectrum can be modeled using equivalent electrical circuits to extract quantitative information about the film's resistance, capacitance, and charge transfer processes.

The data is typically presented in two types of plots: a Nyquist plot (imaginary impedance vs. real impedance) and a Bode plot (impedance magnitude and phase angle vs. frequency). For a polymer-coated electrode, the Nyquist plot often shows a semicircle at high frequencies, corresponding to the charge transfer resistance and the double-layer capacitance at the electrode-film interface. The diameter of this semicircle is equal to the charge-transfer resistance (Rct).

The impedance of polyelectrolyte multilayers, such as those formed by the layer-by-layer assembly of PAH and a polyanion like poly(styrene sulfonate) (PSS), has been studied extensively. The film resistance (Rf) and capacitance (Cf) can be determined by fitting the impedance data to an appropriate equivalent circuit model. For instance, a simple Randles circuit is often used to model the system. The resistivity of these multilayer films has been reported to increase with the number of layers, indicating the buildup of a more resistive film. For PSS/PAH multilayers, resistivity values can range from a few Ω·cm² for initial layers to several kΩ·cm² for thicker films, with capacitance values typically in the range of 7.7 to 9.6 μF·cm⁻². researchgate.net

Table 2: Typical Electrochemical Impedance Spectroscopy Parameters for a Polyelectrolyte Multilayer Film

ParameterSymbolTypical Value RangeDescription
Solution ResistanceRs50 - 200 ΩResistance of the electrolyte solution.
Film ResistanceRf1 - 10 kΩResistance of the polymer film to ion transport.
Film CapacitanceCf1 - 10 µF/cm²Capacitance of the polymer film.
Charge Transfer ResistanceRct1 - 50 kΩResistance to charge transfer at the electrode/film interface.
Double Layer CapacitanceCdl10 - 100 µF/cm²Capacitance of the electrical double layer.

Note: These values are representative for polyelectrolyte multilayers containing PAH and can vary significantly with the number of layers, ionic strength, and temperature. researchgate.netnih.gov

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

Quartz Crystal Microbalance with Dissipation Monitoring is a highly sensitive acoustic technique that measures changes in mass and viscoelastic properties of thin films at a surface in real-time. A piezoelectric quartz crystal sensor is oscillated at its resonant frequency. When a thin film is deposited on the sensor surface, the resonant frequency decreases. For rigid films, this frequency change (Δf) is directly proportional to the adsorbed mass, as described by the Sauerbrey equation.

Simultaneously, QCM-D measures the energy dissipation (ΔD) of the crystal's oscillation. The dissipation provides information about the viscoelastic (softness) of the adsorbed film. A rigid film will have a low dissipation, while a soft, hydrated, or viscous film will cause a larger dissipation of energy.

This technique is particularly well-suited for studying the layer-by-layer (LbL) assembly of polyelectrolyte multilayers, where a polycation like PDAH or PAH is alternately deposited with a polyanion. The QCM-D can monitor the mass uptake with each deposition step, providing insights into the growth mechanism of the film. The accompanying dissipation data reveals changes in the structural and mechanical properties of the film as it is being built. For example, an increase in dissipation can indicate the formation of a more hydrated and less rigid film structure.

The combination of frequency and dissipation data can be used to model the film's properties, including its thickness, shear modulus (a measure of stiffness), and shear viscosity (a measure of internal friction), using viscoelastic modeling.

Table 3: Representative QCM-D Data for the Layer-by-Layer Assembly of a (PAH/PSS) Multilayer

Deposition StepΔf (Hz) at 3rd OvertoneΔD (x 10⁻⁶) at 3rd OvertoneCalculated Areal Mass (ng/cm²)
Baseline (Water)000
1. PAH-251.5~442
2. PSS-553.0~973
3. PAH-784.2~1380
4. PSS-1055.8~1858

Note: This data is representative of the buildup of a poly(allylamine hydrochloride)/poly(styrene sulfonate) multilayer and illustrates the incremental increase in mass and changes in viscoelastic properties with each deposited layer. The areal mass is calculated using the Sauerbrey relation for illustrative purposes, though for viscoelastic films, more complex modeling is required for accurate quantification. researchgate.net

Interactions and Solution Behavior of Diallylamine Hydrochloride Based Systems

Investigation of Inter-Polymer Complex Formation

The strong cationic nature of poly(diallylamine hydrochloride) (PAH) facilitates the formation of inter-polymer complexes (IPCs) with a variety of anionic polymers. These complexes are primarily formed through electrostatic interactions between the positively charged amine groups on the PAH backbone and the negatively charged groups of the partner polymer.

Research has extensively documented the complexation of PAH with anionic polyelectrolytes. For instance, when aqueous solutions of PAH and Poly(vinyl sulfonic acid, sodium salt) (PVSA.Na) are mixed, water-insoluble IPCs are formed. ijcce.ac.irijcce.ac.ir Characterization using Fourier-transform infrared spectroscopy (FT-IR) confirms the interactions between the amine and sulfonic acid groups, while X-ray diffraction (XRD) and thermogravimetric analysis (TGA) have been used to determine the thermal properties and the strength of these complexes. Studies have shown that strong IPCs are formed at specific mole ratios, such as a 0.25:1 ratio of P(AlAm.HCl) to P(VSA.Na). ijcce.ac.irijcce.ac.ir

PAH also forms complexes with natural polysaccharides. Layer-by-layer (LbL) assembly has been used to create ultrathin films of PAH with anionic polysaccharides like iota-carrageenan and lambda-carrageenan. nih.gov Despite their similar chemical composition, their different conformations in solution (helical for iota-carrageenan, random coil for lambda-carrageenan) are retained within the multilayered films, influencing the film's mechanical properties. nih.gov Similarly, blend films of PAH and chitosan (B1678972), another polysaccharide, have been prepared, showing intermolecular hydrogen bonding between the two polymers. nih.gov

Furthermore, PAH interacts with negatively charged microgels, such as those made from poly(N-isopropylacrylamide-co-methacrylic acid) (P(NIPAm-co-MAA)). The nature of this interaction is dependent on the molecular weight of the PAH and the temperature. rsc.orgunlp.edu.ar Low molecular weight PAH tends to accumulate inside the microgel, while higher molecular weight PAH primarily adsorbs onto the microgel surface. rsc.orgunlp.edu.ar This complexation significantly affects the physical properties of the microgels. rsc.org

Interacting Polymer SystemMethod of ComplexationKey Findings
Poly(allylamine hydrochloride) (PAH) + Poly(vinyl sulfonic acid, sodium salt) (PVSA.Na)Physical mixing of aqueous solutionsFormation of water-insoluble Inter-Polymer Complexes (IPCs). Strongest complex formation observed at a 0.25:1 mole ratio. ijcce.ac.irijcce.ac.ir
PAH + iota-Carrageenan / lambda-CarrageenanLayer-by-Layer (LbL) assemblyFormation of ultrathin films where the polysaccharide conformation (helical or random coil) is maintained, affecting the film's mechanical properties. nih.gov
PAH + ChitosanSolution castingPreparation of blend films with intermolecular hydrogen bonding confirmed between the polymers. nih.gov
PAH + Poly(N-isopropylacrylamide-co-methacrylic acid) (P(NIPAm-co-MAA)) MicrogelsMixing in solutionInteraction is dependent on PAH molecular weight; low MW PAH penetrates the microgel, while high MW PAH adsorbs on the surface. rsc.orgunlp.edu.ar
PAH + Poly(styrene sulfonate) (PSS)Layer-by-Layer (LbL) assemblyFormation of robust, pH-sensitive hollow microcapsules. rsc.org

Studies on Polymer-Surface Adsorption Mechanisms and Interfacial Phenomena

The adsorption of poly(this compound)-based systems onto various surfaces is a key area of study, particularly for surface modification and the fabrication of functional thin films. The primary mechanism is often electrostatic attraction between the cationic PAH and a negatively charged substrate.

The layer-by-layer (LbL) technique is a versatile method for creating polyelectrolyte multilayers (PEMs) on charged surfaces. mdpi.com This process involves the sequential adsorption of oppositely charged polyelectrolytes, such as PAH and an anionic polymer like poly(styrene sulfonate) (PSS). wikipedia.orgnih.gov The growth of these films can follow different modes, including linear or exponential growth, depending on the specific polyelectrolytes used and the assembly conditions. mdpi.com For example, PEMs have been fabricated on silicon wafers, which possess a native negative charge, by first depositing a layer of PAH. mdpi.com

Studies have also focused on the adsorption of PAH onto cellulosic materials. The adsorption of PAH onto recycled unbleached softwood kraft pulp has been investigated, with analyses of adsorption isotherms showing that at a pH of 7.5 and with short adsorption times, PAH is predominantly adsorbed on the fiber surface. ncsu.edu This initial PAH layer can then facilitate the adsorption of an anionic polymer like xylan (B1165943), with the amount of xylan adsorbed being dependent on the quantity of pre-adsorbed PAH. ncsu.edu

In addition to electrostatic adsorption, covalent attachment provides a more robust method for surface modification. A new approach has been reported for the modification of mesocellular silica (B1680970) foam (MCF), a type of ordered mesoporous silica. researchgate.net This method involves the covalent grafting of PAH onto the silica surface through the free radical polymerization of the allylamine (B125299) hydrochloride monomer with a vinyl-functionalized silica. researchgate.net Characterization confirmed that this grafting process decreases the pore size, pore volume, and surface area of the silica, indicating the successful attachment of the polymer. researchgate.net

SubstrateAdsorption/Interfacial SystemKey Findings & Mechanisms
Silicon WafersLayer-by-Layer (LbL) assembly of PAH and modified PAH derivativesPEMs were fabricated via dip coating. Film growth kinetics could be linear, exponential, or mixed. Surface properties like wettability could be tuned. mdpi.com
Recycled Kraft PulpDual-polyelectrolyte adsorption of PAH followed by xylanPAH adsorbs onto the fiber surface, governed by electrostatic interactions. The amount of subsequently adsorbed xylan depends on the initial PAH dosage. ncsu.edu
Mesocellular Silica Foam (MCF)Covalent attachment via free radical polymerizationPAH was covalently grafted onto the silica surface, resulting in a stable nanocomposite. Grafting was confirmed by a decrease in surface area and pore volume. researchgate.net
General Charged SurfacesLbL assembly of PAH and Poly(styrene sulfonate) (PSS)Forms stable multilayer films. The presence of counterions (Na+, Cl-) in the films has been confirmed, explained by Manning condensation. wikipedia.orgnih.gov

Biological Efficacy and Biocompatibility Assessments of Poly Diallylamine Hydrochloride

In Vitro and In Vivo Cytotoxicity and Genotoxicity Studies

Studies have shown that unmodified poly(allylamine hydrochloride) can exhibit significant toxicity toward various mammalian cells, which has been a limiting factor for its use. nih.gov The cytotoxic effects are often dose-dependent. nih.gov For instance, research on human skin fibroblasts (HSFs) has indicated that high concentrations of PAH can be detrimental. nih.govnih.gov However, modifications to the polymer, such as direct quaternization of its amino groups, have been shown to considerably reduce this toxicity to HSFs. nih.gov

In studies using peripheral blood mononuclear cells (PBMCs), PAH in the form of nanocapsules was found to be biocompatible at concentrations ranging from 1.5 × 10⁵ to 6.0 × 10⁵ capsules per mL. rsc.org Similarly, when evaluated against A549 cells, a human lung adenocarcinoma cell line, the cytotoxicity of PAH was observed to decrease as the concentration was reduced. nih.gov At a concentration of 5 µg per 100,000 cells, cell survival rates were high, ranging from 92.4% to 99.0%. nih.gov

Below is a summary of cytotoxicity findings for Poly(diallylamine hydrochloride) across different cell lines.

Interactive Data Table: Cytotoxicity of Poly(this compound) in Mammalian Cell Lines
Cell Line Polymer Formulation Key Findings Reference
Human Skin Fibroblasts (HSFs) Unmodified PAH Exhibits high toxicity. nih.gov
Human Skin Fibroblasts (HSFs) Modified PAH (quaternized) Considerably less toxic compared to unmodified PAH. nih.gov
Peripheral Blood Mononuclear Cells (PBMCs) PAH Nanocapsules Biocompatible at concentrations of 1.5 × 10⁵ to 6.0 × 10⁵ capsules/mL. rsc.org
A549 (Human Lung Adenocarcinoma) Unmodified PAH Cytotoxicity is dose-dependent; low toxicity at 5 µg per 100,000 cells. nih.gov
Neuronal Progenitor Cells Unmodified PAH Cytotoxic effects have been determined. nih.gov

In vivo studies using rat models have been conducted to assess the systemic biocompatibility of PAH nanocapsules. rsc.org Following intravenous administration, comprehensive evaluations were performed over a 30-day period. These assessments included monitoring haematological parameters, serum and organ toxicity markers, and the status of inflammatory markers. rsc.org The results indicated that the PAH nanocapsules caused minimal changes in these parameters, suggesting a high degree of biocompatibility. rsc.org Histopathological examinations of major tissues and organs revealed nearly normal architecture, further supporting the non-toxic nature of the PAH nanocapsules in vivo. rsc.org Additionally, the biocompatibility of poly(allylamine)-crosslinked nanocarriers has been demonstrated using the Chick Chorioallantoic Membrane (CAM) assay. nih.gov

Structure-Biological Activity Relationships of Diallylamine (B93489) Hydrochloride-Derived Polymers

The biological efficacy and biocompatibility of polymers derived from this compound are intrinsically linked to their molecular structure. Modifications to the polymer backbone, particularly the primary amine groups, can significantly alter their interaction with biological systems. Research into these structure-activity relationships focuses on understanding how changes in charge, hydrophobicity, and functional groups influence cytotoxicity and antimicrobial properties.

A prominent strategy for modifying poly(this compound), also referred to as polyallylamine (PAA), is succinylation. This process involves the reaction of the primary amines on the PAA backbone with succinic anhydride (B1165640), converting the positively charged primary amine groups into negatively charged carboxylates through the formation of amides. mdpi.com This transformation of a cationic polyelectrolyte into a polyampholyte, a polymer with both positive (remaining primary amines) and negative (newly formed sodium carboxylates) charges along its chains, is a key determinant of its biological activity. mdpi.com

Conversely, the antibacterial efficacy of these polymers is also highly dependent on their structure. The cationic nature of unmodified poly(this compound) is crucial for its antimicrobial activity, as the positive charges are believed to interact with and disrupt the negatively charged membranes of bacteria. Succinylation, by reducing the number of primary amine groups, significantly diminishes this antibacterial effect against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com This highlights a critical trade-off in the structural design of these polymers: modifications that enhance biocompatibility (reduced cytotoxicity) may simultaneously reduce desired antimicrobial efficacy.

The relationship between the degree of substitution and biological activity can be quantified, as shown in the following table which summarizes the effect of varying molar ratios of succinic anhydride on the cytotoxicity of the resulting polymers.

Polymer SampleDegree of Succinylation (%)IC50 (mg/mL) in L929 cells
PAA00.09
PAA-1SA270.58
PAA-2SA481.13
PAA-3SA591.45
PAA-4SA691.83
PAA-5SA762.15

Data sourced from research on the succinylation of polyallylamine, where PAA-xSA denotes polyallylamine reacted with different molar excesses of succinic anhydride. mdpi.com The IC50 value represents the concentration of the polymer that inhibits 50% of cell viability.

Beyond succinylation, other structural modifications also influence biological activity. The crosslinking density of poly(this compound) hydrogels, for instance, affects their binding capacity for molecules like phosphates. This is the principle behind the action of Sevelamer (B1230288) hydrochloride, a crosslinked polyallylamine used as a phosphate (B84403) binder. researchgate.net The degree of crosslinking alters the hydrogel's physical structure, which in turn correlates with the number of available binding sites and their affinity for the target molecule. researchgate.net

Furthermore, the polymer backbone can be functionalized by attaching therapeutic agents. For example, diallylamine polymers can be condensed with carboxylic drugs to form amide bonds. The biological activity of the resulting polymer is then determined by the properties of the attached drug and the hydrolysis of the amide bond, which enables controlled drug release. This approach transforms the polymer into a drug delivery system, where its structure is designed to control the therapeutic action of a conjugated molecule.

Environmental Impact and Regulatory Considerations in Diallylamine Hydrochloride Research and Production

Environmental Fate and Degradation Pathways of Diallylamine (B93489) Hydrochloride and its Polymers

Diallylamine hydrochloride, being the salt of a weak base, is soluble in water, which influences its mobility and distribution in aquatic environments. ontosight.ai The environmental fate of both the monomer and its polymers, such as poly(allylamine hydrochloride) (PAH), is determined by a combination of physical, chemical, and biological degradation processes.

Degradation of Diallylamine and its Hydrochloride Salt:

The base form, diallylamine, is known to be toxic to aquatic organisms, and its release into the environment is strongly advised against. ilo.orgchemicalbook.com Upon burning, it decomposes and produces toxic fumes, including nitrogen oxides. ilo.orgnj.govfishersci.com While specific studies on the complete biodegradation pathway of this compound in soil or water are limited, its chemical nature suggests several potential degradation routes. Stress degradation studies on similar amine hydrochloride compounds show significant degradation under conditions such as hydrolysis and oxidation. nih.gov

Hydrolysis: The hydrochloride salt will dissociate in water. The diallylamine cation could potentially undergo further reactions, although it is relatively stable.

Oxidation: As a secondary amine, it can be susceptible to oxidation. Auto-oxidation can occur, especially in the presence of transition metal ions. researchgate.net

Thermal Degradation: When heated to decomposition, diallylamine emits toxic fumes. nih.gov

Degradation of Poly(allylamine hydrochloride) (PAH):

PAH is a cationic polyelectrolyte used in various applications, including biomedical fields for creating microcapsules for drug delivery. wikipedia.org Its polymers are noted as being biodegradable. nih.gov The thermal stability and degradation of PAH have been studied in detail.

Research on the thermal degradation of poly(allylamine hydrochloride) reveals a multi-step process. semanticscholar.org One study using thermogravimetric analysis (TGA) identified three distinct degradation steps under a nitrogen atmosphere:

Step 1 (300°C - 370°C): This initial step involves the removal of hydrogen chloride (HCl) from the polymer backbone.

Step 2 (380°C - 408°C): The second stage is primarily associated with the loss of the amine group.

Step 3 (Above 408°C): Further degradation of the polymer chain occurs. The formation of stable cyclic structures during degradation at high temperatures contributes to a thermally stable residue. semanticscholar.org

The presence of HCl molecules attached to the amine groups makes the polymer more susceptible to thermal degradation compared to its base form, polyallylamine (PAlAm). semanticscholar.org

Table 1: Thermal Degradation Stages of Poly(allylamine hydrochloride)

Degradation StepTemperature Range (°C)Description of Process
1300 - 370Removal of HCl from the polymer. semanticscholar.org
2380 - 408Loss of the amine group from the polymer chain. semanticscholar.org
3> 408Degradation of the main polymer chain, with formation of stable cyclic structures. semanticscholar.org

Assessment of Environmental Metrics in Manufacturing Processes

The environmental performance of chemical manufacturing processes is increasingly assessed using green chemistry metrics. These metrics help quantify the efficiency and environmental footprint of a synthesis route, encouraging the development of more sustainable practices. acsgcipr.org

Two key metrics are the E-Factor (Environmental Factor) and Process Mass Intensity (PMI).

E-Factor: This metric focuses on the amount of waste produced relative to the amount of desired product. It is a simple and effective measure of the environmental acceptability of a chemical process.

Process Mass Intensity (PMI): PMI is a more holistic metric that calculates the ratio of the total mass of all materials (reactants, solvents, reagents, process water, catalysts) used in a process to the mass of the final product. acsgcipr.org It provides a comprehensive view of process efficiency and waste generation, helping to identify key areas for improvement. acsgcipr.orgacsgcipr.org

Factors contributing to the PMI of this compound Production:

Raw Materials: The mass of allyl chloride, ammonia (B1221849), and any catalysts used.

Solvents: Water is a primary solvent, but others may be used in purification.

Reagents: Acids (like HCl for salt formation) and bases (like sodium hydroxide (B78521) for neutralization) are used. patsnap.com

Energy Consumption: Heating and cooling steps, distillation, and rectification are energy-intensive and have an indirect mass impact. patsnap.com

Byproducts and Waste: The formation of byproducts like triallylamine (B89441) and waste streams (e.g., ammonium (B1175870) chloride, alkaline water) significantly increases the PMI. patsnap.comgoogle.com

By analyzing each input, manufacturers can optimize the process to reduce waste and lower the PMI, for instance, by recycling excess ammonia water and other process streams. patsnap.com

Table 2: Illustrative Inputs for Process Mass Intensity (PMI) Calculation in Diallylamine Synthesis

Process Input CategoryExamples in Diallylamine SynthesisImpact on PMI
Reactants Allyl Chloride, Ammonia patsnap.comDirect contribution to mass input.
Catalysts Cuprous Chloride patsnap.comContributes to mass, though often in small quantities.
Solvents Water (Ammonia Water) patsnap.comMajor contributor to mass, especially in purification.
Reagents Sodium Hydroxide (for neutralization), Hydrochloric Acid (for salt formation) patsnap.comAdds to the total mass of inputs.
Process Aids Caustic Soda Flakes (for dehydration) patsnap.comContributes to the overall mass balance.
Product Output DiallylamineThe denominator in the PMI calculation.

Adherence to and Influence of Chemical Regulations on Production and Application

The production, sale, and use of this compound are governed by stringent chemical regulations in major economic regions like the European Union and the United States. These regulations are designed to protect human health and the environment by ensuring that chemicals are used safely. delamine.comchlorinated-solvents.eu

European Union - REACH Regulation:

In the EU, the primary legislation is REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). delamine.comcefic.org Under REACH, manufacturers and importers of substances like diallylamine must register them with the European Chemicals Agency (ECHA). chlorinated-solvents.eu

Registration: Diallylamine has an active registration under REACH, which means a dossier containing data on its properties, uses, and safe handling has been submitted to ECHA. nih.gov

Classification and Labelling (CLP): Diallylamine is classified as a hazardous substance. According to its safety data sheet, it is flammable, toxic in contact with skin, harmful if swallowed or inhaled, and causes severe skin burns and eye damage. chemicalbook.comfishersci.com It is also classified as toxic to aquatic life. ilo.orgchemicalbook.com These classifications mandate specific hazard pictograms, signal words, and precautionary statements on its labelling.

Substances of Very High Concern (SVHC): While diallylamine itself is not currently listed as an SVHC, chemicals with certain hazardous properties (e.g., carcinogenic, mutagenic, toxic for reproduction, or persistent, bioaccumulative and toxic) can be identified as SVHCs, leading to stricter regulatory control. cefic.orgeuropa.eu

United States - EPA and DOT Regulations:

In the United States, several federal agencies regulate chemicals.

Environmental Protection Agency (EPA): The EPA regulates chemical substances under the Toxic Substances Control Act (TSCA). Diallylamine is listed on the TSCA inventory. The EPA also sets regulations concerning the disposal of chemical waste, which must be followed for diallylamine byproducts and unused material. ontosight.ainj.gov

Department of Transportation (DOT): The DOT classifies diallylamine as a hazardous material for transportation. nih.gov This imposes strict requirements on its packaging, labelling, and shipping to prevent spills and accidents. nj.gov For example, there are specific quantity limitations for transporting it on passenger or cargo aircraft. nih.gov

Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard requires employers to inform and train workers about the hazards of chemicals like diallylamine in the workplace. fishersci.com

These regulations directly influence the manufacturing process, requiring enclosed operations, local exhaust ventilation, and specific personal protective equipment to minimize exposure. nj.gov They also dictate waste disposal procedures, often requiring diallylamine and its associated waste to be handled as hazardous waste. ontosight.ainj.gov

Theoretical and Computational Chemistry Approaches in Diallylamine Hydrochloride Research

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling plays a crucial role in elucidating the intricate reaction pathways of diallylamine (B93489) hydrochloride, particularly in the context of its polymerization. The polymerization of diallyl monomers is known to be challenging due to competing reactions like degradative chain transfer. researchgate.net Computational studies, often employing semi-empirical methods like PM3, have been instrumental in mapping out the potential energy surfaces of these reactions. itu.edu.tr

A key area of investigation is the cyclopolymerization of diallylamine derivatives, which is a characteristic feature of 1,6-dienes. tsijournals.comtandfonline.com This process involves a series of alternating intramolecular and intermolecular addition reactions, leading to the formation of polymer chains containing five- or six-membered rings. tsijournals.com Computational models have been developed to simulate these cyclization reactions. For instance, studies on related diallylamine monomers have modeled the cyclization mechanism to understand the regioselectivity observed experimentally. acs.org These models can calculate the activation energies for different cyclization pathways, such as the formation of five-membered (exo) versus six-membered (endo) rings. acs.org

The protonation of the amine group in diallylamine hydrochloride is a critical factor that influences its polymerization behavior. Computational studies have shown that in acidic media, the polymerization rates of diallyl monomers are significantly enhanced. researchgate.net This is attributed to the suppression of the degradative chain transfer reaction, where a hydrogen atom is abstracted from an allylic position. researchgate.net Quantum chemical modeling has been employed to investigate the role of protonation and the influence of the counter-ion (in this case, chloride) on the activation energies of the propagation and chain transfer reactions. researchgate.net These models help to explain why the hydrochloride salt of diallylamine can be polymerized to form high-molecular-weight polymers, whereas the free base tends to form only low-molecular-weight oligomers. researchgate.net

Research has also explored the effect of substituents on the diallylamine structure on its polymerizability. itu.edu.tracs.org Computational models can quantify the steric and electronic effects of these substituents on the activation barriers of the cyclization and propagation steps, providing a rational basis for monomer design. acs.org

Density Functional Theory (DFT) Studies of Molecular and Polymeric Interactions

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and reactivity of this compound and its polymeric derivatives. DFT calculations provide a more accurate description of the system's energetics and electronic properties compared to semi-empirical methods.

DFT studies have been extensively used to explore the steric and electronic effects that govern the cyclopolymerization of diallyl monomers. acs.org By calculating reactivity indices derived from DFT, researchers can rationalize and predict the regioselectivity and stereoselectivity of the polymerization process. acs.org For example, DFT calculations have been used to explain the preference for the formation of five-membered rings in the cyclopolymerization of many diallyl monomers. tsijournals.com

The interactions between the protonated amine groups and the chloride counter-ions, as well as with solvent molecules, are crucial for understanding the behavior of this compound in solution and during polymerization. While specific DFT studies on this compound are not abundant, research on similar systems, such as the coordination of amides with metal ions, demonstrates the capability of DFT to elucidate the nature of these interactions. rsc.org Such studies can provide insights into the solvation effects and the formation of ion pairs, which can influence the reaction kinetics. researchgate.net

Furthermore, DFT calculations have been applied to study the properties of the resulting polymers. For instance, DFT can be used to calculate the charge distribution, polarizability, and other quantum molecular descriptors of polymer segments. researchgate.net This information is valuable for understanding the polymer's physical and chemical properties, such as its solubility and its ability to form complexes with other molecules. ijcce.ac.ir DFT has also been used to characterize the electronic and absorption spectra of related dye molecules containing diarylamine moieties, which can be relevant for understanding the optical properties of modified polydiallylamine. rsc.org

The table below presents a summary of activation energies for the cyclization of model diallylamine compounds, as determined by computational studies. These values illustrate how theoretical calculations can quantify the energetic barriers for different reaction pathways.

Model CompoundCyclization PathwayActivation Energy (kcal/mol)
N-methyl-N,N-diallylamineExo Transition Structure5.41 acs.org
N-methyl-N-allyl-2-(methoxycarbonyl)allylamineExo Transition Structure8.68 acs.org
N-methyl-N-methallyl-2-(methoxycarbonyl)allylamineExo Transition Structure11.59 acs.org

Simulation and Prediction of Polymerization Processes and Resulting Architectures

Computational simulations provide a dynamic view of the polymerization process of this compound, allowing for the prediction of the resulting polymer architecture. These simulations can bridge the gap between the molecular-level details obtained from quantum chemical calculations and the macroscopic properties of the polymer.

The architecture of the final polymer is largely determined by the competition between intermolecular propagation and intramolecular cyclization. Simulations can help to predict the ratio of cyclic repeating units (pyrrolidine and piperidine (B6355638) rings) in the polymer backbone. tandfonline.com The relative stability of the five- and six-membered ring structures and the corresponding radical intermediates, which can be assessed through computational chemistry, influences this ratio. tsijournals.com

Moreover, simulations can provide insights into the conformation and morphology of the resulting poly(this compound). The presence of charged amine groups and counter-ions leads to complex electrostatic interactions that dictate the polymer's chain conformation in solution and in the solid state. These simulations can help to understand how factors like ion concentration and solvent polarity affect the polymer's structure and properties. This understanding is crucial for applications where the polymer's morphology is important, such as in the formation of polyelectrolyte multilayers or nanoparticles. mdpi.com

The table below summarizes key findings from computational studies on the polymerization of diallylamine and its derivatives, highlighting the predictive power of these theoretical approaches.

Computational MethodPredicted Property/PhenomenonKey FindingReference
Semi-empirical (PM3)Polymerizability TrendCharges on nitrogen and vinyl carbons, activation barriers, and HOMO-LUMO gaps correlate with experimental polymerizability. itu.edu.tr
Quantum Chemical ModelingEffect of ProtonationProtonation increases the activation energies of chain transfer reactions, favoring the formation of high-molecular-weight polymers. researchgate.net
DFTRegioselectivity of CyclopolymerizationSteric and electronic factors, quantifiable by DFT, explain the observed regioselectivity in ring formation. acs.org

Emerging Research Directions and Future Perspectives in Diallylamine Hydrochloride Chemistry

Development of Microwave-Assisted and Other Novel Synthetic Methodologies

Traditional synthesis routes for diallylamine (B93489) and its hydrochloride salt, such as the pyrolysis of triallylamine (B89441) hydrochloride at high temperatures (180-280°C) or amination processes, often require long reaction times and significant energy input. patsnap.comgoogle.com In response, researchers are exploring novel methodologies, with microwave-assisted synthesis standing out as a promising alternative.

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. ajrconline.orgajchem-a.com This technique offers several advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, higher product purity, and increased energy efficiency. ajchem-a.combdu.ac.inepcp.ac.in These benefits align with the principles of green chemistry by reducing energy consumption and potentially minimizing the formation of byproducts. ajrconline.org

While specific research on the microwave-assisted synthesis of diallylamine hydrochloride is not yet widespread, the principles of MAOS can be applied to existing synthetic pathways. For instance, the conversion of triallylamine hydrochloride to this compound, which conventionally requires prolonged heating, could potentially be completed in minutes instead of hours. google.comajchem-a.com This acceleration is a significant advantage in chemical manufacturing. epcp.ac.in The development of such methods could lead to more economical and environmentally friendly industrial production.

Table 1: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis of this compound

ParameterConventional Method (e.g., Pyrolysis)Potential Microwave-Assisted Method
Heating Mechanism Conduction/Convection (Slow, non-uniform)Dielectric Heating (Rapid, uniform) ajrconline.org
Reaction Time Hours google.comMinutes bdu.ac.inepcp.ac.in
Energy Efficiency Lower (Heats entire vessel)Higher (Heats reactants directly) ajchem-a.com
Product Yield VariablePotentially Higher ajchem-a.com
Process Control StandardPrecise temperature and pressure control

Exploration of Enzymatic Pathways for this compound Modification

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in chemical synthesis, prized for its high selectivity and mild, environmentally benign reaction conditions. nih.govacs.org The application of enzymatic pathways to modify this compound represents a frontier in its chemistry, offering a sustainable alternative to traditional chemical methods. acs.orgacs.org

Current research in the broader field of allylic amines highlights the potential of enzymes like transaminases and reductive aminases for their synthesis and modification. nih.govacs.orgrsc.org These enzymatic methods operate under aqueous conditions and ambient temperatures, aligning perfectly with green chemistry principles. rsc.org

For this compound, several hypothetical enzymatic modifications could be envisioned:

Selective Functionalization: Enzymes could be used to selectively modify one or both of the allyl groups without affecting the amine. For instance, oxidoreductases might introduce hydroxyl groups, or lyases could facilitate addition reactions across the double bonds.

Polymer Modification: Enzymes could be employed to modify polymers derived from this compound. This could involve grafting new functional groups onto the polymer backbone, thereby altering its physicochemical properties for specific applications. nih.gov

Chiral Synthesis: Engineered enzymes could potentially be used to create chiral derivatives of diallylamine, which are valuable in pharmaceutical synthesis.

While the direct enzymatic modification of this compound is still a nascent area of research, the progress in biocatalysis for related amine compounds suggests a promising future. nih.govresearchgate.net The development of robust enzymes tailored for this substrate could unlock new, highly specific, and sustainable chemical transformations.

Integration of this compound-Based Materials into Advanced Functional Systems

This compound is a versatile monomer used in the synthesis of homopolymers and copolymers. guidechem.comgoogle.com These resulting polymers, particularly poly(this compound), are being integrated into a variety of advanced functional systems due to their cationic nature, high charge density, and chemical reactivity. nbinno.com Functional polymeric systems are noted for their diverse architectures and applicability in specialized fields. nih.gov

Key areas of application include:

Textile Industry: Polymers of this compound act as highly effective aldehyde-free fixing agents. They form a film on fabric surfaces, enhancing the color fastness of dyes. nbinno.com Advanced research involves incorporating these polymers into microcapsules coated onto fabrics for the controlled, stimulus-responsive release of substances like fragrances or therapeutic agents. scispace.comrsc.org

Papermaking: In papermaking, these cationic polymers serve as retention and drainage aids. nbinno.com They improve the retention of fine particles and enhance water drainage, leading to better paper quality and increased production efficiency. researchgate.net They are also used in paper coatings to provide antistatic properties. nbinno.com

Biomedical Applications: Poly(allylamine hydrochloride) (PAH), a related polymer, is extensively studied for biomedical uses. sigmaaldrich.comsigmaaldrich.com Its cationic nature allows it to be used in layer-by-layer (LbL) assembly to create polyelectrolyte multilayers (PEMs). wikipedia.orgnih.govbohrium.com These systems are used for cell encapsulation, creating a protective barrier for cells, and for drug delivery, where the multilayered capsules can release therapeutic agents in a controlled manner. wikipedia.org

Advanced Materials: The ability to modify the amine groups along the polymer backbone allows for the creation of tailored materials. nih.govbohrium.com By substituting amine groups with different functional moieties (e.g., sulfonate, ammonium (B1175870), hydrophobic groups), researchers can tune the surface properties of multilayer films, creating surfaces that are superhydrophilic, hydrophobic, or have specific morphologies for advanced applications like antimicrobial coatings or gene delivery systems. mdpi.com

Table 2: Applications of this compound-Based Polymers in Functional Systems

Functional SystemIndustryRole of PolymerResearch Finding
Dye Fixation TextilesForms a cationic film on fibers to bind anionic dyes.Used as an aldehyde-free fixing agent to improve color fastness. nbinno.com
Stimulus-Responsive Fabrics TextilesForms microcapsule shells for controlled release of active agents.Hybrid microcapsules with graphene oxide allow for NIR laser-induced release of substances. scispace.com
Retention & Drainage PapermakingNeutralizes negative charges on cellulose (B213188) fibers and fillers.Improves paper strength and production efficiency. researchgate.net
Cell Encapsulation BiomedicalForms protective polyelectrolyte multilayer shells around cells.Layer-by-layer assembly with anionic polymers creates a biocompatible barrier. wikipedia.org
Drug Delivery BiomedicalCreates hollow microcapsules that can be loaded with drugs.Polyelectrolyte capsules maintain structural integrity and allow for sustained release. wikipedia.org
Surface Modification Advanced MaterialsServes as a backbone for chemical modification to create tailored surfaces.Substitution of amine groups allows for tuning of wettability, roughness, and morphology. nih.govbohrium.commdpi.com

Sustainable and Green Chemistry Initiatives in this compound Research

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate hazardous substances, are increasingly influencing research into this compound. yale.eduepa.gov This involves a holistic approach, from the initial synthesis of the monomer to its polymerization and application.

Key initiatives and research directions include:

Greener Synthesis Routes: Research is moving away from traditional methods that generate significant waste. For example, a patented amination process for producing diallylamine focuses on recycling excess ammonia (B1221849) water and alkaline water, resulting in lower energy consumption and reduced pollution. patsnap.com This approach improves the atom economy and minimizes waste, core tenets of green chemistry. yale.edursc.org

Energy Efficiency: As discussed, the adoption of microwave-assisted synthesis represents a significant step towards sustainability. By drastically cutting reaction times and heating reactants directly, MAOS can significantly lower the energy requirements of chemical processes, addressing the green chemistry principle of designing for energy efficiency. ajrconline.orgepa.gov

Use of Catalysis: Green chemistry emphasizes the use of catalytic reagents over stoichiometric ones. yale.edu The development of highly efficient and recyclable catalysts for the synthesis of this compound is an active area of interest. This reduces waste, as catalysts can facilitate a reaction many times.

Safer Solvents: Polymerization of this compound is often carried out in solvents. google.com A green chemistry approach encourages the use of safer, more environmentally benign solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds (VOCs). acs.orggctlc.org

By integrating these principles, the chemical industry can move towards a more sustainable production and lifecycle for this compound and its derivatives, minimizing environmental impact while enhancing process efficiency. rsc.org

Q & A

Q. How can the synthesis of diallylamine hydrochloride be optimized for high yield and purity in laboratory settings?

Methodological Answer: The synthesis of this compound involves a two-step process:

Amination Reaction : React ammonia with 3-chloropropene in the presence of a catalyst (e.g., NaOH) at 50–55°C. Excess ammonia ensures complete conversion of 3-chloropropene, while controlled temperature prevents side reactions like polymerization .

Purification : Distill the crude product under reduced pressure, followed by neutralization with hydrochloric acid to precipitate the hydrochloride salt. Recycling alkaline liquor (e.g., NaOH) reduces waste and improves cost efficiency .

Q. Critical Parameters :

  • Catalyst Concentration : Excess NaOH accelerates hydrolysis of unreacted 3-chloropropene but may degrade the product.
  • Temperature Control : Temperatures >60°C promote undesired polymerization, reducing yield.

Q. What analytical methods are most reliable for characterizing this compound purity and structure?

Methodological Answer:

  • Purity Analysis :
    • Elemental Analysis (EA) : Confirm C, H, N, and Cl content against theoretical values (C₆H₁₁N·HCl: C 54.14%, H 8.35%, N 10.52%, Cl 26.61%) .
    • Titration : Quantify free amine content via acid-base titration in non-aqueous solvents (e.g., glacial acetic acid).
  • Structural Confirmation :
    • NMR Spectroscopy : ¹H NMR (D₂O) shows peaks at δ 3.2 ppm (N–CH₂–), δ 5.2–5.8 ppm (allylic protons) .
    • FT-IR : Absorbance at 1630 cm⁻¹ (C=C stretching) and 2500–2800 cm⁻¹ (N–H⁺ stretching) confirms structure .

Q. Common Pitfalls :

  • Hygroscopicity : Moisture absorption alters Cl content measurements. Store samples in desiccators.
  • Solvent Interference : Use deuterated solvents (e.g., D₂O) to avoid overlapping peaks in NMR.

Advanced Research Questions

Q. How can researchers resolve contradictions between reported purity levels and observed reactivity in this compound?

Methodological Answer: Discrepancies often arise from:

Impurity Profiles : Trace allyl chloride (from incomplete amination) may react unexpectedly. Use GC-MS to detect volatile impurities .

Polymerization Byproducts : Oligomers formed during synthesis reduce effective monomer concentration. Characterize via GPC (Gel Permeation Chromatography) and adjust reaction conditions (e.g., lower temperature) .

Analytical Method Bias : Titration may overestimate purity if secondary amines are present. Cross-validate with EA and NMR .

Case Study :
A 2023 study found 95% purity via titration but only 88% via EA. GC-MS revealed 3% allyl chloride contamination, explaining the anomaly .

Q. What experimental design considerations are critical for studying this compound in copolymer synthesis?

Methodological Answer: Key factors include:

  • Monomer Ratios : Adjust this compound:allylamine ratios to control charge density (e.g., 1:1 for low charge, 3:1 for high charge) .
  • Initiator Selection : Use redox initiators (e.g., ammonium persulfate/TEMED) for aqueous polymerization.
  • Post-Polymerization Analysis :
    • Charge Density : Conduct colloid titration with poly(vinyl sulfate) potassium salt.
    • Molecular Weight : Use GPC with multi-angle light scattering (MALS) for accurate determination.

Q. How can researchers validate analytical methods for detecting this compound in complex matrices (e.g., biological samples)?

Methodological Answer: Follow ICH Q2(R1) guidelines for method validation:

Specificity : Confirm no interference from matrix components via LC-MS/MS (e.g., m/z 134.1 for DAH⁺).

Linearity : Test over 50–150% of expected concentration (R² ≥ 0.995).

Recovery Studies : Spike samples with known DAH concentrations; recovery should be 90–110% .

Q. Example Workflow :

  • Extraction : Use solid-phase extraction (C18 cartridges) at pH 6.
  • Detection : HPLC with UV at 210 nm (LOD: 0.1 µg/mL) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Diallylamine hydrochloride
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Reactant of Route 2
Diallylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.